molecular formula C15H9N B1586158 4-(2-Phenyleth-1-ynyl)benzonitrile CAS No. 29822-79-5

4-(2-Phenyleth-1-ynyl)benzonitrile

Cat. No.: B1586158
CAS No.: 29822-79-5
M. Wt: 203.24 g/mol
InChI Key: JVUBQICKOVCBNM-UHFFFAOYSA-N
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Description

4-(2-Phenyleth-1-ynyl)benzonitrile is a useful research compound. Its molecular formula is C15H9N and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-phenylethynyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUBQICKOVCBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381321
Record name 4-(2-phenyleth-1-ynyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29822-79-5
Record name 4-(2-phenyleth-1-ynyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Phenyleth-1-ynyl)benzonitrile (CAS No. 29822-79-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-Phenyleth-1-ynyl)benzonitrile, a diarylalkyne compound with significant potential in materials science and medicinal chemistry. We will delve into its chemical and physical properties, synthesis and purification protocols, detailed spectroscopic analysis, and explore its current and prospective applications.

Molecular Profile and Physicochemical Properties

This compound, also known as 4-(phenylethynyl)benzonitrile, is a rigid, rod-shaped molecule featuring a central alkyne linker connecting a phenyl and a cyanophenyl group. This structure imparts unique electronic and photophysical properties, making it a valuable building block in the design of functional organic materials.

PropertyValueReference
CAS Number 29822-79-5[1]
Molecular Formula C₁₅H₉N[1]
Molecular Weight 203.24 g/mol [1]
Melting Point 99-101 °C[1]
Boiling Point 163 °C at 2 Torr
Appearance Yellow solid[1]
Density (predicted) 1.15 ± 0.1 g/cm³

Synthesis and Purification: A Focus on Palladium-Catalyzed Cross-Coupling

The primary and most efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

The Sonogashira Coupling: Mechanism and Rationale

The choice of the Sonogashira reaction is dictated by its high efficiency, functional group tolerance, and mild reaction conditions. The catalytic cycle, illustrated below, involves the synergistic action of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Sonogashira_Mechanism cluster_copper Copper Cycle Pd(0)L2 Pd(0)L₂ Aryl-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Addition) Pd(0)L2->Aryl-Pd(II)-X(L2) Ar-X Aryl-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L₂) (Transmetalation) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-C≡CR(L2) Cu(I)-C≡CR Product Ar-C≡CR (Product) Aryl-Pd(II)-C≡CR(L2)->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Cu(I)-C≡CR Cu(I)-C≡CR HC≡CR HC≡CR (Terminal Alkyne) HC≡CR->Cu(I)-C≡CR Cu(I)X, Base Base Base Ar-X Ar-X (Aryl Halide)

Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.
Detailed Experimental Protocol

This protocol is based on a domino synthesis approach from a 1,1-dichloroalkene, which generates the terminal alkyne in situ for the subsequent Sonogashira coupling.

Materials:

  • 4-(2,2-Dichlorovinyl)benzonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-(2,2-dichlorovinyl)benzonitrile (1.0 eq), phenylboronic acid (2.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere. This is crucial to prevent the oxidation of the palladium(0) species, which is the active catalyst.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a yellow solid.[1]

Self-Validation: The success of the synthesis can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new, UV-active spot corresponding to the product. The final product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR (500 MHz, CDCl₃)7.60-7.65m4H (Aromatic protons of the cyanophenyl ring)
7.54-7.56m2H (Aromatic protons of the phenyl ring)
7.38-7.39m3H (Aromatic protons of the phenyl ring)
¹³C NMR (125 MHz, CDCl₃)132.06, 132.04Aromatic CH
131.78Aromatic CH
129.12Aromatic CH
128.50Aromatic CH
128.25Quaternary aromatic C
122.22Quaternary aromatic C
118.51Cyano C (C≡N)
111.47Quaternary aromatic C
93.78Alkyne C (C≡C)
87.71Alkyne C (C≡C)

Data sourced from The Royal Society of Chemistry.[1]

Interpretation: The ¹H NMR spectrum shows the characteristic downfield signals for the aromatic protons. The integration of these signals corresponds to the nine aromatic protons in the molecule. The ¹³C NMR spectrum is particularly informative, with distinct signals for the aromatic carbons, the cyano carbon, and the two sp-hybridized carbons of the alkyne bridge.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3088WeakAromatic C-H stretch
2227StrongC≡N (nitrile) stretch
1603, 1503, 1443MediumAromatic C=C skeletal vibrations
843, 762, 692StrongC-H out-of-plane bending (aromatic substitution pattern)

Data sourced from The Royal Society of Chemistry.[1]

Interpretation: The most prominent feature in the IR spectrum is the strong, sharp absorption at 2227 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The presence of aromatic C-H and C=C stretching and bending vibrations further confirms the molecular structure.

High-Resolution Mass Spectrometry (HRMS)
  • Calculated for C₁₅H₉N [M]⁺: 203.0735

  • Found: 203.0735

Data sourced from The Royal Society of Chemistry.[1]

Interpretation: The high-resolution mass spectrum provides the exact mass of the molecular ion, which matches the calculated mass for the molecular formula C₁₅H₉N. This is a definitive confirmation of the elemental composition of the synthesized compound.

Applications in Materials Science and Drug Discovery

The unique structural and electronic properties of this compound make it a promising candidate for various applications.

Organic Electronics

The extended π-conjugation and rigid structure of diarylalkynes are highly desirable for applications in organic electronics.

  • Liquid Crystals: Derivatives of 1,4-bis(phenylethynyl)benzene, which share a similar structural motif, have been investigated for their use in blue phase liquid crystal displays.[2] These materials exhibit a wide nematic temperature range, high optical anisotropy, and acceptable dielectric anisotropy, which are crucial for fast-response display technologies.[3] The cyano group in this compound provides a strong dipole moment, which is beneficial for the alignment of the molecules in an electric field, a key principle in liquid crystal displays.[4]

  • Organic Light-Emitting Diodes (OLEDs): The high photoluminescence efficiency of phenylene ethynylene derivatives makes them attractive for use as emitters in OLEDs.[5] Diaryl-substituted molecules are also explored as materials for hole-transporting layers in OLED devices due to their suitable ionization potentials.[6] The rigid structure of this compound can help to prevent non-radiative decay pathways, potentially leading to higher quantum efficiencies in OLEDs.

OLED_Application cluster_device OLED Device Structure Cathode Cathode ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Potential application of This compound) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light Light EML->Light Recombination Anode Anode HTL->Anode Holes Holes Anode->Holes Electrons Electrons Electrons->Cathode

Figure 2: Potential Role of this compound in an OLED.
Medicinal Chemistry and Drug Discovery

The diarylalkyne scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable building block for the synthesis of more complex bioactive molecules.

  • Farnesyltransferase Inhibitors: A derivative of this compound has been synthesized and evaluated as a novel farnesyltransferase inhibitor.[7] Farnesyltransferase inhibitors are a class of experimental cancer drugs that target the farnesyltransferase enzyme, which is crucial for the function of the Ras protein, a key player in many cancer signaling pathways. The potent enzymatic and cellular activities of these compounds highlight the potential of the 4-(phenylethynyl)benzonitrile core in the design of new anticancer agents.[7]

Safety and Handling

  • General Precautions: Handle in a well-ventilated place, preferably in a chemical fume hood.[8] Wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[9] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[8]

  • Toxicity of Benzonitriles: Benzonitrile and its derivatives are generally considered harmful if swallowed or in contact with skin.[9] Exposure to high levels of benzonitrile can cause respiratory distress, convulsions, and other central nervous system effects.[10]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If on skin, wash off with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical advice.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Disclaimer: The toxicological properties of this compound have not been fully investigated. The safety information provided here is based on general knowledge of related compounds and should be supplemented with a thorough risk assessment before handling.

Conclusion

This compound is a versatile and valuable compound with a promising future in both materials science and drug discovery. Its straightforward synthesis via the Sonogashira coupling, coupled with its desirable electronic and structural properties, makes it an attractive building block for the creation of novel functional materials and potential therapeutic agents. Further research into its applications is warranted and is expected to uncover new and exciting opportunities for this intriguing molecule.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved February 7, 2026, from [Link]

  • Centers for Disease Control and Prevention. (2016, December). Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. Retrieved February 7, 2026, from [Link]

  • Li, N., Li, Z., Zhang, X., & Hua, R. (2013). Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition. International journal of molecular sciences, 14(12), 23257–23273. [Link]

  • Jankauskas, V., Pozdniakova, V., Gudeika, D., Volyniuk, D., & Grazulevicius, J. V. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules (Basel, Switzerland), 26(22), 6842. [Link]

  • Maeda, K., Nakano, T., & Okamoto, Y. (2015). Synthesis of Optically Active Poly(diphenylacetylene)s Using Polymer Reactions and an Evaluation of Their Chiral Recognition Abilities as Chiral Stationary Phases for HPLC. Polymers, 7(8), 1474-1491. [Link]

  • MDPI. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Retrieved from [Link]

  • Lin, N. H., Wang, L., Cohen, J., Gu, W. Z., Frost, D., Zhang, H., Rosenberg, S., & Sham, H. (2003). Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor. Bioorganic & medicinal chemistry letters, 13(21), 3821–3825. [Link]

  • The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs). Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: Synthesis of 4-Phenylethynylphthalic Anhydride, a Useful End-Capping Agent for Polyimides. Retrieved February 7, 2026, from [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Metathesis polymerization of monomers containing two diphenylacetylene units: synthesis and properties of poly(diphenylacetylene)s bearing diphenylacetylene units on the side chain. Retrieved February 7, 2026, from [Link]

  • Eco-Vector Journals Portal. (n.d.). multidimensional bioactivity profiling in natural product — based drug discovery. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Arylsilanes and siloxanes optoelectronic materials for organic light-emitting diodes (OLEDs). Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Retrieved February 7, 2026, from [Link]

  • Forrest, S. (2017, February 1). Organic Light Emitting Devices (OLEDs): The Coming Revolution in Displays and Lighting. University of Michigan. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Examples of biological activity of naphthalene derivative. Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Preparation of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB) 1-Iodo-4-(phenylethynyl)benzene:S1 To a THF solution (40 mL). Retrieved February 7, 2026, from [Link]

Sources

Structural Dynamics and Synthetic Architectures of 4-(2-Phenyleth-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Monograph for Advanced Applications

Executive Summary

4-(2-Phenyleth-1-ynyl)benzonitrile (PEBN), often referred to as 4-cyanotolane, represents a quintessential rigid-rod mesogen in materials science and a critical intermediate in organic electronics. Characterized by its high aspect ratio and significant polarizability anisotropy (


), PEBN serves as a fundamental building block for high-birefringence liquid crystals (LCs) and molecular wires. This guide deconstructs its molecular architecture, provides a field-validated synthetic protocol, and details the spectroscopic signatures required for rigorous characterization.

Molecular Architecture & Electronic Properties

Structural Paradigm

PEBN consists of a benzonitrile moiety linked to a phenyl ring via an ethynyl bridge. This structure creates an extended


-conjugated system. The cyano group (-CN) acts as a strong electron-withdrawing group (EWG), inducing a dipole moment along the longitudinal axis of the molecule. This dipole is crucial for its utility in nematic liquid crystal mixtures, where it enhances dielectric anisotropy (

).

The ethynyl bridge (


) maintains linearity, preventing steric clash between the aromatic rings and ensuring a planar or near-planar conformation in the solid state, which maximizes 

-

stacking interactions.
Physical Data Summary

The following physicochemical constants are established baselines for high-purity PEBN.

PropertyValueNotes
Molecular Formula

Molecular Weight 203.24 g/mol
Melting Point 108–110 °CSharp transition indicates high purity [1].[1]
Appearance White to pale yellow crystalline solidColoration often indicates trace homocoupling impurities.
Electronic Character Acceptor-NeutralCN group pulls electron density; Phenyl is relatively neutral.
Electronic Connectivity Diagram

The following diagram illustrates the logical flow of electron density and structural connectivity, highlighting the "Push-Pull" potential (albeit weak without a strong donor) and the rigid core.[1]

PEBN_Structure cluster_props Functional Consequences Phenyl Phenyl Ring (Electron Neutral/Weak Donor) Alkyne Ethynyl Bridge (sp-Hybridized Rigid Linker) Phenyl->Alkyne π-Conjugation Benzo Phenylene Ring (Conjugation Relay) Alkyne->Benzo Rigid Linear Bond Cyano Cyano Group (-CN) (Electron Withdrawing/Dipole) Benzo->Cyano Inductive Pull LC Liquid Crystal Mesogen (High Birefringence) Cyano->LC NLO Non-Linear Optics (Dipolar Alignment) Cyano->NLO

Figure 1: Structural connectivity and functional consequences of the PEBN scaffold.

Synthetic Methodology: The Sonogashira Protocol

The most robust route to PEBN is the Sonogashira cross-coupling of 4-bromobenzonitrile with phenylacetylene. While 4-iodobenzonitrile is more reactive, the bromo-derivative is more cost-effective and sufficiently reactive under optimized Pd/Cu catalysis.

Critical Mechanistic Insight

A common failure mode in this synthesis is the Glaser Coupling (homocoupling of the alkyne) to form 1,4-diphenylbuta-1,3-diyne. This side reaction is driven by the presence of oxygen.

  • Directive: Rigorous degassing (freeze-pump-thaw or sparging with Argon) is not optional; it is a requirement for high yield.

Step-by-Step Protocol

Reagents:

  • 4-Bromobenzonitrile (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Catalyst:

    
     (2-3 mol%)
    
  • Co-catalyst: CuI (1-2 mol%)

  • Base/Solvent: Triethylamine (

    
    ) or THF/
    
    
    
    mixture.

Procedure:

  • Setup: Charge a flame-dried Schlenk flask with 4-bromobenzonitrile,

    
    , and CuI. Add a magnetic stir bar.
    
  • Inert Atmosphere: Evacuate and backfill with dry Argon three times.

  • Solvent Addition: Add degassed anhydrous THF and triethylamine via syringe.

  • Initiation: Add phenylacetylene dropwise via syringe.

  • Reaction: Heat the mixture to 60–70 °C. Monitor via TLC (typically 4-12 hours). The formation of a triethylammonium bromide salt precipitate (white solid) confirms the reaction progress.

  • Workup: Filter off the salt precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

  • Crystallization: Recrystallize from ethanol or hexane/chloroform to obtain analytical grade crystals (mp 108–110 °C).

Catalytic Cycle Visualization

Understanding the cycle allows for troubleshooting. If the reaction stalls, it is often at the Transmetallation step due to inactive Copper species (oxidation).

Sonogashira_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 4-Bromobenzonitrile TransMet Transmetallation (Ar-Pd(II)-C≡C-Ph) OxAdd->TransMet + Cu-Acetylide - CuBr RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization (trans->cis) RedElim->Pd0 - Product (PEBN) Cu_Cycle Cu(I) Cycle (Forms Cu-Acetylide) Cu_Cycle->TransMet Feeds Acetylide

Figure 2: The Sonogashira catalytic cycle adapted for PEBN synthesis.

Structural Validation & Characterization

Trustworthiness in chemical reporting requires matching experimental data against established values.

Nuclear Magnetic Resonance (NMR)

The symmetry of the phenyl ring and the para-substitution of the benzonitrile ring create distinct splitting patterns.

  • 
    H NMR (500 MHz, CDCl
    
    
    
    ):
    • 
      7.60–7.65 (m, 4H):  Overlapping signals from the benzonitrile protons (ortho to CN) and potentially phenyl protons. The protons ortho to the electron-withdrawing CN group are deshielded, shifting downfield.
      
    • 
      7.54–7.56 (m, 2H):  Protons on the phenyl ring (ortho to alkyne).
      
    • 
      7.38–7.39 (m, 3H):  Meta and para protons of the phenyl ring.
      
    • Interpretation: The lack of aliphatic protons confirms the absence of alkyl impurities.

  • 
    C NMR (125 MHz, CDCl
    
    
    
    ):
    • Nitrile Carbon:

      
       ~118.5 ppm (Characteristic 
      
      
      
      ).
    • Alkyne Carbons:

      
       93.8 and 87.7 ppm.[2] The asymmetry of the molecule splits these signals significantly compared to diphenylacetylene.
      
    • Aromatic Carbons:

      
       132.1, 131.8, 129.1, 128.5, 122.2, 111.5 ppm [2].[2]
      
Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (

    
    ):  A sharp, strong band at 2227 cm
    
    
    
    .[2] This is the diagnostic handle for the benzonitrile moiety.
  • Alkyne Stretch (

    
    ):  A weak to medium band around 2215 cm
    
    
    
    . In symmetric tolanes, this is IR inactive, but the dipole of PEBN makes it observable.

Functional Applications

Liquid Crystals (LC)

PEBN is a "high


" material. The triple bond extends the polarizability along the molecular axis without significantly increasing viscosity.
  • Application: It is used as a dopant in LC mixtures to increase the birefringence (

    
    ), which is critical for fast-switching displays and optical phase modulators.
    
  • Mechanism: The rigid rod shape stabilizes the nematic phase, while the cyano group provides the dielectric anisotropy (

    
    ) necessary for alignment under electric fields.
    
Molecular Electronics

As a conjugated wire with a "head" (CN) and "tail" (Phenyl), PEBN serves as a model for molecular conductance studies. The alkyne bridge acts as a low-barrier tunnel for electrons, making it a candidate for molecular junctions.

References

  • Hajipour, A. R., Hosseini, S. M., & Mohammadsaleh, F. (2016). DABCO-functionalized silica-copper (I) complex: a novel and recyclable heterogeneous nanocatalyst for palladium-free Sonogashira cross-coupling reaction. RSC Advances.

  • Zhang, X., et al. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Organic Chemistry Frontiers.

  • ChemicalBook. (n.d.). This compound Product Properties.

Sources

Structural Elucidation of 4-(2-Phenyleth-1-ynyl)benzonitrile: A 13C NMR Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Spectrum of 4-(2-Phenyleth-1-ynyl)benzonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Synthetic Chemists

Executive Summary

This compound (CAS: 29822-79-5) represents a quintessential "push-pull"


-conjugated system, widely utilized as a core motif in liquid crystals, molecular wires, and optoelectronic devices. Its structure consists of a diphenylacetylene (tolan) scaffold asymmetrically substituted with an electron-withdrawing nitrile group.

This guide provides a definitive analysis of the 13C NMR spectral signature of this molecule. Unlike symmetric tolanes, the electronic bias introduced by the cyano group creates a distinct magnetic environment for the alkyne carbons, requiring rigorous assignment logic. This document details the synthesis, spectral data, and mechanistic assignment of the carbon framework, grounded in high-field NMR data.[1]

Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically synthesized via Sonogashira cross-coupling, which minimizes structural isomers common in elimination routes.

Validated Synthetic Pathway (Sonogashira Coupling)
  • Reactants: 4-Bromobenzonitrile (Aryl halide) + Phenylacetylene (Terminal alkyne).

  • Catalyst System:

    
     (2 mol%) / CuI (1 mol%).
    
  • Base/Solvent: Triethylamine (

    
    ) or Diethylamine (
    
    
    
    ), often under inert atmosphere (
    
    
    ).
  • Purification: Silica gel chromatography (Hexanes/EtOAc) is critical to remove homocoupled diyne byproducts which can obscure the alkyne region in NMR.

SynthesisWorkflow Reactants Reactants 4-Bromobenzonitrile + Phenylacetylene Catalysis Catalytic Cycle Pd(II) -> Pd(0) Oxidative Addition Transmetallation (Cu) Reactants->Catalysis Product Crude Product 4-(phenylethynyl)benzonitrile Catalysis->Product Purification Purification Silica Column (Remove Diyne) Product->Purification NMR 13C NMR Sample ~15mg in 0.6mL CDCl3 Purification->NMR

Figure 1: Optimized Sonogashira workflow ensuring high-purity sample generation for NMR analysis.

NMR Sample Protocol
  • Solvent: Deuterated Chloroform (

    
    ).
    
    • Rationale: Provides excellent solubility and a sharp triplet reference peak at 77.16 ppm .

  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Parameters: Proton-decoupled 13C NMR ({1H}), typically 100 MHz or higher (400 MHz+ magnet). Relaxation delay (

    
    ) should be set to 
    
    
    
    to allow quaternary carbons (CN, Alkyne, Ipso) to relax, ensuring visible signals.

13C NMR Spectral Data & Assignment

The asymmetry of the molecule results in 11 unique carbon signals (assuming free rotation of phenyl rings makes ortho/meta positions equivalent).

Chemical Shift Table ( , 100 MHz)
Carbon TypeAssignment LabelChemical Shift (

, ppm)
Multiplicity (DEPT)Electronic Environment
Nitrile C-CN (C12)118.5 QuaternaryDeshielded (

hybrid, triple bond anisotropy).
Aromatic Ph-C -CN (Ipso, C9)111.5 QuaternaryShielded by CN diamagnetic anisotropy.
Aromatic Ph-C -Alk (Ipso, C6)128.2 QuaternaryAttached to alkyne (Benzonitrile ring).
Aromatic Ph-C -Alk (Ipso, C5)122.2 QuaternaryAttached to alkyne (Phenyl ring).
Aromatic Ortho/Meta (Ph-CN)132.0 CHDeshielded by CN (Ortho to CN).
Aromatic Ortho/Meta (Ph-CN)131.8 CHMeta to CN.
Aromatic Ortho (Phenyl)131.7 CHOrtho to alkyne.
Aromatic Meta (Phenyl)128.5 CHMeta to alkyne.
Aromatic Para (Phenyl)129.1 CHPara to alkyne.
Alkyne Alk-C -Ph (C4)93.8 Quaternary

to EWG (Deshielded).
Alkyne Alk-C -PhCN (C3)87.7 Quaternary

to EWG (Shielded).

Note: Exact values may vary by


 ppm depending on concentration and temperature.

Advanced Structural Analysis

The critical challenge in this spectrum is distinguishing the two alkyne carbons and the quaternary aromatic carbons.

The Alkyne Split (Inverse Polarization)

In symmetric diphenylacetylene, the alkyne carbons appear as a single peak at ~89.4 ppm. In this compound, the strong electron-withdrawing group (EWG) -CN breaks this symmetry.

  • Observation: We observe a split of ~6 ppm (93.8 vs 87.7 ppm).[2]

  • Mechanism: Resonance structures contribute to a charge distribution where the alkyne carbon closer to the donor (unsubstituted phenyl) acquires partial positive character, while the carbon closer to the acceptor (benzonitrile) acquires partial negative character (or less positive character).

    • 93.8 ppm: Assigned to the carbon attached to the Phenyl ring .

    • 87.7 ppm: Assigned to the carbon attached to the Benzonitrile ring .

    • Rule of Thumb: In conjugated internal alkynes, the carbon

      
       to the EWG is deshielded relative to the 
      
      
      
      carbon.
The Nitrile Effect (Shielding at C-Ipso)

The carbon directly attached to the nitrogen (C


N) appears at 118.5 ppm . However, the aromatic carbon attached to the nitrile group (Ipso-C) appears significantly upfield at 111.5 ppm .
  • Causality: This upfield shift is characteristic of benzonitriles. The diamagnetic anisotropy of the C

    
    N triple bond creates a shielding cone that strongly affects the ipso carbon, moving it from the typical aromatic region (~128 ppm) to ~110-112 ppm.
    
Assignment Logic Flowchart

The following logic gate demonstrates how to assign the quaternary carbons without 2D NMR, relying on chemical shift principles.

AssignmentLogic Start Identify Quaternary Carbons (Low Intensity in 1D, Absent in DEPT-135) CheckRegion Check Chemical Shift Region Start->CheckRegion Region1 Region: 80-100 ppm (Alkyne Carbons) CheckRegion->Region1 Region2 Region: 110-120 ppm (Nitrile & Shielded Ipso) CheckRegion->Region2 Region3 Region: 120-130 ppm (Standard Aromatic Ipso) CheckRegion->Region3 Split Apply EWG Rule: CN is Electron Withdrawing Region1->Split AssignCN 118.5 ppm: Nitrile (CN) Region2->AssignCN AssignIpsoCN 111.5 ppm: Ipso-C (Ph-CN) (Shielded by Anisotropy) Region2->AssignIpsoCN 122.2 ppm: Ipso-Ph (Donor side) 122.2 ppm: Ipso-Ph (Donor side) Region3->122.2 ppm: Ipso-Ph (Donor side) 128.2 ppm: Ipso-PhCN (Acceptor side) 128.2 ppm: Ipso-PhCN (Acceptor side) Region3->128.2 ppm: Ipso-PhCN (Acceptor side) AssignAlk1 93.8 ppm: Beta-C (Attached to Phenyl) Split->AssignAlk1 AssignAlk2 87.7 ppm: Alpha-C (Attached to Ph-CN) Split->AssignAlk2

Figure 2: Logical decision tree for assigning quaternary carbons based on electronic effects.

References

  • Chemical Shift Data Verification

    • RSC Advances, 2016, 6, 168-174. "Cross-coupling reactivity of 1,1-dichloroalkenes...
  • Synthesis Protocol (Sonogashira)

    • Journal of Organic Chemistry, 2005, 70, 10186.
  • Alkyne Assignment Methodology

    • Journal of the American Chemical Society, 2017, 139, 1636–1644. "Direct Observation of a Photochemical Alkyne–Allene Reaction...
  • Benzonitrile Shielding Effects

    • Journal of Physical Chemistry, 1983, 87, 335. "Carbon-13 NMR study of liquid crystal solutions. Chemical shift tensors in benzonitrile."

Sources

Physical and chemical properties of 4-(2-phenyleth-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(2-phenyleth-1-ynyl)benzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a member of the diarylalkyne family, represents a significant molecular scaffold in contemporary chemical research. Its rigid, linear structure, coupled with the versatile reactivity of the nitrile functional group, makes it a valuable building block in materials science and a compound of interest in medicinal chemistry. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectral analysis, validated synthetic protocols, and an exploration of its potential applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound define its behavior in experimental settings. These characteristics are essential for designing synthetic routes, purification strategies, and formulation studies.

PropertyValueSource(s)
CAS Number 29822-79-5[1][2]
Molecular Formula C₁₅H₉N[3]
Molecular Weight 203.24 g/mol [3]
Appearance Pale yellow solid[1]
Melting Point 106-108 °C[2][3]
Boiling Point 163 °C at 2 Torr[2][3]
Predicted Density 1.15 ± 0.1 g/cm³[2][3]

Spectroscopic Profile: A Structural Elucidation

Spectroscopic analysis provides an empirical fingerprint of the molecule's structure. Understanding this data is critical for reaction monitoring and final product confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are consistent with the proposed structure, revealing the distinct electronic environments of the hydrogen and carbon atoms.

  • ¹H NMR (396 MHz, CDCl₃): The proton NMR spectrum is characterized by signals in the aromatic region. The spectrum shows a multiplet between δ 7.62-7.56 ppm integrating to four protons, a multiplet from δ 7.56-7.51 ppm for two protons, and another multiplet in the δ 7.39-7.35 ppm range corresponding to the remaining three protons of the phenyl rings.[1] The complexity arises from the overlapping signals of the two distinct aromatic rings.

  • ¹³C{¹H} NMR (100 MHz, CDCl₃): The carbon spectrum provides definitive evidence of the key functional groups.[1]

    • Aromatic Carbons: Signals are observed at δ 132.01, 131.99, 131.7, 129.1, 128.5, and 128.2 ppm.

    • Alkyne Carbons: The two sp-hybridized carbons of the alkyne moiety appear at δ 93.7 and 87.7 ppm. Their distinct shifts are due to the asymmetric electronic environment.

    • Nitrile Carbon: The characteristic signal for the nitrile carbon is found at δ 118.5 ppm, with the quaternary carbon to which it is attached appearing at δ 111.4 ppm.

    • The carbon atom of the phenyl ring directly attached to the alkyne appears at δ 122.2 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the core functional groups based on their vibrational frequencies. For a related compound, 4-(2,2-dichlorovinyl)benzonitrile, a strong C≡N stretch is observed at 2227 cm⁻¹, which is a highly characteristic and intense absorption for nitriles.[4] A similar strong band would be expected for this compound in this region. The C≡C alkyne stretch would be expected to appear in the 2100-2260 cm⁻¹ range, though it may be weak or absent due to the symmetry of the diarylalkyne structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight of the compound. The mass spectrum shows the molecular ion peak ([M]⁺) at an m/z of 203, corresponding to the molecular weight of the compound (203.24 g/mol ).[1]

Synthesis and Reactivity

The synthesis of this compound is most reliably achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Recommended Synthetic Protocol: Sonogashira Coupling

The Sonogashira coupling provides a direct and efficient method for forming the C(sp²)-C(sp) bond, linking the aryl halide and terminal alkyne components. This protocol is adapted from a general procedure for the arylation of terminal alkynes.[1]

Experimental Causality: This reaction relies on a dual-catalyst system. The Palladium(0) species, generated in situ from Pd(OAc)₂, is the primary catalyst that undergoes oxidative addition with the aryl iodide. The Copper(I) co-catalyst is crucial for activating the terminal alkyne through the formation of a copper acetylide, which then participates in transmetalation with the palladium complex. The base (K₂CO₃) is essential for deprotonating the terminal alkyne and neutralizing the HX species generated during the catalytic cycle.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 4-iodobenzonitrile (1.0 eq), Phenylacetylene (1.1 eq), and K₂CO₃ (3.0 eq) in a reaction vessel. B Add anhydrous solvent (e.g., EtOH/DMA). A->B C Add Pd(OAc)₂ (e.g., 0.005 mol%) and a copper catalyst (e.g., CuI, 0.01 mol%). B->C D Heat the mixture under inert atmosphere (e.g., N₂ or Ar) at 80 °C. C->D E Monitor reaction progress via TLC or GC-MS until starting material is consumed (e.g., 24 h). D->E F Cool reaction to room temperature. E->F G Dilute with an organic solvent (e.g., EtOAc) and wash with water/brine. F->G H Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure. G->H I Purify the crude product by silica gel column chromatography. H->I

Caption: Sonogashira coupling workflow for synthesis.

Reactivity Profile

The molecule possesses two primary sites of reactivity: the alkyne and the nitrile.

  • Alkyne Group: The carbon-carbon triple bond can undergo various addition reactions, such as hydrogenation to form the corresponding alkene or alkane, or participate in cycloaddition reactions.

  • Nitrile Group: The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (4-(2-phenyleth-1-ynyl)benzoic acid) or reduced to form a primary amine (4-(2-phenyleth-1-ynyl)benzylamine). This versatility allows for its incorporation into a wide array of more complex molecular architectures.

Applications in Research and Drug Development

The structural motifs present in this compound are prevalent in both materials science and medicinal chemistry.

G cluster_func Key Functional Groups cluster_app Potential Applications Scaffold This compound (Core Scaffold) Alkyne Diarylalkyne ('Tolan') - Rigidity - Linearity - π-conjugation Scaffold->Alkyne Nitrile Benzonitrile - H-bond acceptor - Metabolic stability - Synthetic handle Scaffold->Nitrile Materials Materials Science (Liquid Crystals, OLEDs) Alkyne->Materials MedChem Medicinal Chemistry (Enzyme Inhibitors, Scaffolds) Alkyne->MedChem Nitrile->MedChem

Caption: Relationship between structure and application.

Role as a Molecular Scaffold

Diarylalkynes, also known as tolanes, are well-established building blocks in materials science. Their rigid, linear geometry and conjugated π-system are exploited in the design of liquid crystals, organic light-emitting diodes (OLEDs), and molecular wires.

Significance of the Nitrile Group in Medicinal Chemistry

The nitrile group is a valuable pharmacophore in drug design and is found in over 30 FDA-approved pharmaceuticals.[5] Its inclusion can confer several advantageous properties:

  • Metabolic Stability: The nitrile group is robust and generally resistant to metabolic degradation, which can improve a drug's pharmacokinetic profile.[6]

  • Target Binding: The nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with biological targets like enzymes or receptors. The linear geometry of the nitrile allows it to probe narrow hydrophobic pockets within an active site.

  • Bioisosterism: It can serve as a bioisostere for other functional groups, such as a carbonyl group, to modulate potency and physical properties.

  • Improved Physicochemical Properties: The strong electron-withdrawing nature of the nitrile can polarize the attached aromatic ring, potentially enhancing π-π stacking interactions and reducing susceptibility to oxidative metabolism.[6]

While this compound itself is not a drug, its core structure is related to compounds with demonstrated biological activity. For example, analogues containing a propargyl alcohol linked to a biphenyl-benzonitrile framework have been investigated as potent farnesyltransferase inhibitors for anti-cancer applications.[7] This highlights the utility of the phenylethynyl-benzonitrile scaffold in designing enzyme inhibitors.

Safety and Handling

Conclusion

This compound is a well-defined chemical entity with a rich profile of physicochemical and spectroscopic properties. Its straightforward synthesis via robust cross-coupling methodologies, combined with the strategic importance of its diarylalkyne core and versatile nitrile handle, establishes it as a significant building block for advanced applications. For researchers in materials science and drug discovery, this compound offers a rigid scaffold and a key functional group to engineer novel molecules with tailored electronic, physical, and biological properties.

References

  • SI revised 1108 - DOI.
  • This compound | 29822-79-5. ChemicalBook.
  • 29822-79-5(this compound) Product Description. ChemicalBook.
  • 4-Ethynylbenzonitrile | C9H5N | CID 4547245. PubChem.
  • Synthesis and biological evaluation of 4-[3-biphenyl-2-yl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile as novel farnesyltransferase inhibitor. PubMed.
  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry.

Sources

Isomeric Complexity of C15H9N: A Technical Guide to Azapyrenes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists Subject: Structural elucidation, synthesis, and application of Nitrogen-doped PAHs (C15H9N)

Executive Summary

The molecular formula C15H9N represents a nitrogen-doped polycyclic aromatic hydrocarbon (N-PAH) where one methine (=CH-) unit of the parent Pyrene (C16H10) lattice is replaced by a trivalent nitrogen atom. While multiple isomers exist, the chemically significant structures are the Azapyrenes , specifically 1-Azapyrene and 4-Azapyrene (historically known as Thebenidine).

These compounds are not merely structural curiosities; they serve as critical scaffolds in two distinct high-value fields:

  • Drug Development: As planar intercalating agents capable of π-stacking between DNA base pairs, acting as potential Topoisomerase I inhibitors.

  • Optoelectronics: As "push-pull" chromophores for Organic Light-Emitting Diodes (OLEDs) due to their tunable HOMO-LUMO gaps.

This guide provides an authoritative breakdown of the nomenclature, synthetic pathways, and characterization protocols for C15H9N, moving beyond basic definitions to actionable experimental logic.

Part 1: Structural Elucidation & IUPAC Nomenclature[1]

The naming of C15H9N is governed by two competing IUPAC conventions: Skeletal Replacement Nomenclature (preferred for its clarity in N-doped PAHs) and Fusion Nomenclature (preferred for systematic indexing).

The "Aza" Replacement Rule

The most chemically intuitive name is derived from the parent hydrocarbon, Pyrene .

  • Parent Structure: Pyrene (C16H10).

  • Modification: Replacement of one carbon atom (and its attached hydrogen) with nitrogen.[1]

  • Numbering: Pyrene numbering is retained. The position of the nitrogen dictates the prefix.

The Isomers:

  • 1-Azapyrene: Nitrogen at the "top" non-fused position.

  • 2-Azapyrene: Nitrogen at the nodal position (less common in drug dev, more in materials).

  • 4-Azapyrene: Nitrogen at the "point" of the diamond lattice (equivalent to Thebenidine).

Fusion Nomenclature (Systematic)

For 1-Azapyrene, the systematic fusion name treats the molecule as a quinoline ring fused to a naphthalene system.

  • IUPAC Name: Naphtho[2,1,8-def]quinoline .[2]

  • Logic: The descriptor def indicates the fusion bridges occur across three contiguous faces of the parent rings, creating the compact, pericondensed structure characteristic of pyrene.

Visualization of Nomenclature Logic

Nomenclature cluster_0 IUPAC Priority Pyrene Parent: Pyrene (C16H10) Rule Skeletal Replacement (C -> N) Pyrene->Rule Doping Isomer1 1-Azapyrene (Naphtho[2,1,8-def]quinoline) Rule->Isomer1 Position 1 Isomer2 4-Azapyrene (Thebenidine) Rule->Isomer2 Position 4

Figure 1: Derivation of C15H9N isomers from the parent Pyrene lattice via skeletal replacement.

Part 2: Synthetic Pathways & Protocols

Synthesizing 1-Azapyrene requires overcoming the high energy barrier of forming a strained, pericondensed ring system. Two primary routes exist: the classic photochemical cyclization and the modern Pd-catalyzed cascade.

Protocol A: Modern Pd-Catalyzed Cascade (High Yield)

This method, developed for modularity, utilizes a Suzuki-Miyaura coupling followed by an acid-mediated cycloisomerization. It is superior for generating functionalized derivatives for SAR (Structure-Activity Relationship) studies.

Mechanism:

  • Precursor Assembly: Coupling of 2,6-dichloropyridine with 2-formylphenylboronic acid.

  • Cyclization: Brønsted acid promotes the formation of the internal C-C bonds to close the pyrene core.

Step-by-Step Methodology:

  • Reagents: 2,6-bis(phenylethynyl)pyridine (0.5 mmol), TfOH (Triflic acid, 50 mol%), Toluene (dry).

  • Reaction: Charge a Schlenk tube with the pyridine precursor. Add dry Toluene (5 mL) under Argon.

  • Initiation: Add TfOH dropwise at 0°C.

  • Heating: Warm to 80°C and stir for 12 hours. The solution will darken, indicating conjugation extension.

  • Quenching: Cool to RT, quench with sat. NaHCO3.

  • Purification: Extract with DCM, dry over MgSO4, and purify via column chromatography (Hexane/EtOAc gradient).

  • Yield: Typically 85-92% for unsubstituted 1-azapyrene.

Protocol B: Photochemical Cyclization (The "Mallory" Route)

Used historically for 4-Azapyrene (Thebenidine), this relies on the oxidative photocyclization of stilbene-like precursors.

Workflow Diagram:

Synthesis Precursor 4-Phenylisoquinoline (Precursor) Condition hv (UV Irradiation) I2 (Oxidant), Propylene Oxide Precursor->Condition Cyclodehydrogenation Intermediate Dihydro-intermediate Condition->Intermediate Product 4-Azapyrene (C15H9N) Intermediate->Product Oxidation

Figure 2: Photochemical synthesis pathway for 4-Azapyrene via oxidative cyclization.

Part 3: Physicochemical Characterization[3]

Validating the synthesis of C15H9N requires distinguishing it from the parent pyrene and other isomers. The nitrogen atom introduces a significant dipole moment and alters the electronic transitions.[1]

NMR Spectroscopy Data

The nitrogen atom causes a strong deshielding effect on the protons at the peri positions (H-2 and H-10 for 1-Azapyrene).

Proton PositionChemical Shift (

, ppm)
MultiplicityAssignment Logic
H-2 9.45SingletClosest to N (deshielded by electronegativity).
H-10 8.80DoubletPeri-position effect.
H-4,5,9 8.00 - 8.25MultipletDistal aromatic protons (Pyrene-like).
H-6,7,8 7.95 - 8.10Multiplet"K-region" protons.
Optoelectronic Properties

Unlike Pyrene, which has a very long fluorescence lifetime, Azapyrenes exhibit:

  • Solvatochromism: Emission shifts significantly with solvent polarity due to the internal charge transfer (ICT) to the nitrogen.

  • Excimer Formation: 1-Azapyrene forms "dark" eclipsed excimers in concentrated solution, quenching fluorescence compared to the monomer.

Part 4: Pharmacological Potential (DNA Intercalation)

In drug development, C15H9N derivatives are investigated as intercalators . The planar, hydrophobic surface area of the azapyrene core mimics DNA base pairs, allowing it to slide between the stack.

Mechanism of Action
  • Insertion: The hydrophobic core inserts between G-C rich regions of DNA.

  • Stabilization:

    
     stacking interactions stabilize the complex (
    
    
    
    of DNA increases).
  • Inhibition: The bulky ligand prevents Topoisomerase I/II from re-ligating cleaved DNA strands, leading to apoptosis in rapidly dividing cells.

Biological Interaction Pathway

MOA Drug 1-Azapyrene Derivative (C15H9N) DNA dsDNA Helix (G-C Rich Region) Drug->DNA Hydrophobic Insertion Complex Intercalation Complex (Tm Increase) DNA->Complex Pi-Pi Stacking Topo Topoisomerase Enzyme Complex->Topo Steric Blockade Result Replication Arrest (Apoptosis) Topo->Result Cleavage Complex Stabilization

Figure 3: Pharmacological mechanism of Azapyrene as a DNA intercalator and Topoisomerase poison.[2]

References

  • Vardanyan, A., et al. (2022).[3] "Synthesis and Properties of 1-Azapyrenes." The Journal of Organic Chemistry, 87(7), 4023–4035. Link[3]

  • Kopchuk, D. S., et al. (2021). "Azapyrene-based fluorophores: synthesis and photophysical properties." Organic & Biomolecular Chemistry, 19, 2152-2165. Link

  • NIST Chemistry WebBook. (2025). "9-Cyanophenanthrene (Isomer Data)." National Institute of Standards and Technology. Link

  • PubChem. (2025).[2] "Naphtho[2,1,8-def]quinoline (1-Azapyrene) Compound Summary." National Library of Medicine. Link

  • Stiborova, M., et al. (2020). "Diazapyrenes: interaction with nucleic acids and biological activity."[4] Archives of Toxicology, 94, 367–389. Link

Sources

Introduction: The Enduring Allure of the Aryl-Alkyne-Aryl Motif

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Photophysical Properties of Substituted Diarylalkynes

Substituted diarylalkynes, a class of compounds characterized by two aryl ring systems connected by an acetylene linker, represent a cornerstone of modern photophysics and materials science. Their rigid, linear, and highly conjugated π-system endows them with a unique set of electronic and optical properties that are exquisitely sensitive to their chemical environment and substitution patterns. This inherent tunability makes them exceptional candidates for a vast array of applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and advanced bioimaging probes.[1][2][3]

This guide provides a comprehensive exploration of the core principles governing the photophysics of these molecules. We will move beyond a simple recitation of facts to delve into the causal relationships between molecular structure and optical behavior. The experimental protocols detailed herein are designed to be self-validating, providing researchers with a reliable framework for characterizing these fascinating compounds.

The Electronic Landscape: Absorption and Emission

The journey of a diarylalkyne's interaction with light begins with the absorption of a photon, promoting the molecule from its electronic ground state (S₀) to an excited singlet state (typically S₁). This process is dictated by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The Role of Substituents: Tuning the HOMO-LUMO Gap

The true power of diarylalkyne chemistry lies in the ability to modulate the HOMO-LUMO energy gap through judicious selection of substituents on the aryl rings.[4] This is the fundamental principle behind color tuning.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NR₂) groups increase the energy of the HOMO more significantly than the LUMO. This reduces the overall HOMO-LUMO gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra.[5]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) lower the energy of the LUMO more than the HOMO. This also reduces the HOMO-LUMO gap, leading to a red shift.[6][7]

  • Push-Pull Systems: The most dramatic effects are observed in systems with an EDG on one aryl ring and an EWG on the other. This creates a strong intramolecular charge transfer (ICT) character in the excited state, significantly lowering the transition energy and often enhancing sensitivity to the local environment.[8]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=12];

} caption: "Effect of substituents on HOMO/LUMO energy levels."

De-excitation Pathways: The Fate of the Excited State

Once populated, the excited state (S₁) is transient and must relax. The primary de-excitation pathways determine the molecule's observable photophysical properties.

Jablonski

  • Fluorescence: The radiatively-allowed transition from S₁ back to S₀, emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF) , the ratio of photons emitted to photons absorbed.

  • Internal Conversion (IC): A non-radiative decay from S₁ to S₀, often mediated by vibrational relaxation. This process competes directly with fluorescence and is a primary cause of low quantum yields.

  • Intersystem Crossing (ISC): A spin-forbidden transition from the singlet state (S₁) to a triplet state (T₁). The presence of heavy atoms can enhance ISC, a phenomenon known as the "heavy atom effect," which can increase phosphorescence but quench fluorescence.[9]

Advanced Photophysical Phenomena

Solvatochromism: Probing the Environment

Solvatochromism is the change in a substance's color (absorption or emission spectrum) with a change in solvent polarity.[10] For diarylalkynes with significant intramolecular charge transfer (ICT) character, the excited state is typically more polar than the ground state. In such cases, polar solvents will stabilize the S₁ state more than the S₀ state, leading to a red shift in the emission spectrum.[11][12] This property is the basis for their use as fluorescent probes to report on the polarity of microenvironments, such as within lipid membranes or protein binding pockets.[8]

Aggregation-Induced Emission (AIE)

While most fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, a fascinating subset of molecules, including many substituted diarylalkynes, exhibit the opposite behavior: Aggregation-Induced Emission (AIE).[13] In solution, these molecules can dissipate excited-state energy through non-radiative pathways involving intramolecular rotations or vibrations.[14] When aggregated, these motions are physically restricted, which blocks the non-radiative decay channels and forces the molecule to de-excite radiatively, thus "turning on" fluorescence.[15][16] This phenomenon is particularly valuable for applications in solid-state lighting (OLEDs) and for imaging cellular aggregates.[17]

Applications in Research and Development

  • Organic Light-Emitting Diodes (OLEDs): The high quantum yields and tunable emission colors of diarylalkynes make them excellent candidates for emissive layers in OLEDs.[18] AIE-active diarylalkynes are particularly advantageous as they maintain high efficiency in the solid-state films required for device fabrication.[1][19]

  • Fluorescent Sensors: By functionalizing the aryl rings with specific recognition moieties (e.g., crown ethers or chelating agents), diarylalkynes can be designed to exhibit a fluorescent response upon binding to a target analyte like a metal ion.[2][20][21] The binding event alters the electronic structure, modulating the ICT character and leading to a detectable change in emission intensity or wavelength.

  • Bioimaging: The biocompatibility and bright fluorescence of many diarylalkynes make them powerful tools for cellular imaging.[22][23] Probes can be designed to target specific organelles or to report on local environmental changes (e.g., polarity or viscosity) within a living cell.[3][24]

Core Experimental Protocols

Accurate characterization is paramount. The following protocols provide a robust framework for evaluating the key photophysical properties of substituted diarylalkynes.

Protocol: Steady-State Absorption and Emission Spectroscopy

Causality: This is the foundational experiment to determine the primary absorption (λ_abs) and emission (λ_em) maxima, which are direct reflections of the S₀-S₁ energy gap. The molar extinction coefficient (ε) quantifies the molecule's ability to absorb light at a specific wavelength.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the diarylalkyne in a spectroscopic-grade solvent (e.g., THF, Dichloromethane, or Toluene).

  • Working Solutions:

    • For absorption , prepare a series of dilutions to generate a Beer-Lambert plot. A typical concentration is ~10 µM.

    • For fluorescence , prepare a dilute solution with an absorbance of < 0.1 at the excitation wavelength to prevent inner-filter effects.

  • Absorption Measurement (UV-Vis Spectrophotometer):

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution from ~250 nm to 600 nm (or as needed).

    • Identify λ_max(abs) and calculate ε using the Beer-Lambert law (A = εcl).

  • Emission Measurement (Fluorometer):

    • Set the excitation wavelength (λ_ex), typically at or near λ_max(abs).

    • Record the emission spectrum, scanning from λ_ex + 10 nm to a wavelength well past the emission band.

    • Identify the emission maximum, λ_max(em).

Protocol: Determination of Fluorescence Quantum Yield (ΦF)

Causality: This protocol quantifies the efficiency of the fluorescence process. It is a self-validating system because it relies on a ratiometric comparison to a well-characterized fluorescent standard, minimizing instrument-specific variables.

G

Methodology:

  • Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap well with the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54; or Rhodamine 6G in ethanol, ΦF = 0.95).

  • Prepare Solutions: Prepare a series of 4-5 dilutions for both the standard and the sample in the same solvent. Ensure the absorbance at the chosen excitation wavelength is in the range of 0.02 to 0.1.

  • Measure Absorbance: Record the exact absorbance of each solution at the excitation wavelength.

  • Measure Emission: For each solution, record the fluorescence spectrum using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The slope of these plots (Gradient) is proportional to the quantum yield.

  • Calculate ΦF: Use the following equation: Φ_smp = Φ_std × (Grad_smp / Grad_std) × (n_smp² / n_std²) where Φ is the quantum yield, Grad is the gradient from the plot, and n is the refractive index of the solvent.

Protocol: Excited-State Lifetime Measurement

Causality: Femtosecond Transient Absorption Spectroscopy (fs-TAS) provides direct insight into the ultrafast processes that occur immediately after photoexcitation, such as internal conversion, vibrational relaxation, and intersystem crossing.[25][26][27] This allows for the direct observation of the kinetics of excited-state decay.[28][29][30]

Methodology:

  • Sample Preparation: Prepare an optically clear solution of the diarylalkyne with an absorbance of ~0.3-0.5 at the pump wavelength in a 1 or 2 mm path length cuvette.

  • Instrument Setup:

    • The fs-TAS setup uses a "pump" pulse to excite the sample and a time-delayed "probe" pulse (a white light continuum) to measure the change in absorbance (ΔA).

    • Set the pump wavelength to the absorption maximum of the sample.

  • Data Acquisition:

    • Collect transient absorption spectra at various time delays, from femtoseconds to nanoseconds.

    • The resulting data is a 3D map of ΔA versus wavelength and time.

  • Data Analysis:

    • Identify key spectral features: ground-state bleach (GSB), excited-state absorption (ESA), and any product absorption bands.

    • Perform global analysis by fitting the decay kinetics at multiple wavelengths to a multi-exponential decay model. The resulting time constants (τ₁, τ₂, etc.) correspond to the lifetimes of the different excited-state processes.

Data Summary: Structure-Property Relationships

To illustrate the principles discussed, the following table summarizes representative photophysical data for a hypothetical diarylalkyne scaffold with different para-substituents on one of the aryl rings.

Substituent (R)λ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Stokes Shift (cm⁻¹)ΦFτF (ns)
-H (Unsubstituted)31025,00033525800.451.2
-OCH₃ (EDG)32528,00035527800.651.8
-CN (EWG)33026,50036530500.300.9
-NO₂ (Strong EWG)34523,00041048900.050.2

Analysis of Trends:

  • Both EDG (-OCH₃) and EWG (-CN, -NO₂) substituents cause a bathochromic (red) shift in both absorption and emission, consistent with a reduction of the HOMO-LUMO gap.

  • The electron-donating -OCH₃ group increases the quantum yield and lifetime, suggesting it reduces the rate of non-radiative decay.

  • The electron-withdrawing groups, particularly the strong -NO₂ group, significantly decrease the quantum yield and lifetime, likely by promoting efficient intersystem crossing or other non-radiative decay pathways.

  • The Stokes shift increases with increasing substituent polarity and charge-transfer character, indicating a more significant reorganization of the molecule and solvent shell in the excited state.

Conclusion

Substituted diarylalkynes are a remarkably versatile class of fluorophores. Their photophysical properties are governed by a delicate interplay between their rigid conjugated core and the electronic nature of their peripheral substituents. By understanding the fundamental principles of excitation, relaxation, and the influence of the molecular environment, researchers can rationally design and synthesize novel diarylalkynes with tailored optical characteristics. This capability continues to drive innovation in fields ranging from next-generation displays and lighting to highly specific sensors and advanced diagnostics for drug development and clinical research.

References

  • A new photochromic diarylethene bearing an 8-aminoquinoline unit was designed and synthesized. Its multi-addressable behaviors induced by light and chemical stimuli were investigated. It is highly sensitive towards Mg2+ and Ca2+ with fluorescence emission and color changes. RSC Publishing.
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  • Solvatochromism of (a) D–A, (b) Dy–yA and (c) A–A. (d) Linear fits of.... ResearchGate.
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Thermal Stability Architecture of 4-(2-Phenyleth-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the thermal stability of 4-(2-Phenyleth-1-ynyl)benzonitrile, structured for researchers and drug development professionals.

Technical Guide & Validation Protocols

Executive Summary: The Stability Paradox

This compound (CAS: 29822-79-5), often referred to as 4-cyanotolan , represents a class of diphenylacetylene derivatives characterized by a rigid, conjugated


-electron system. For researchers in organic electronics and pharmaceutical synthesis, this molecule presents a "stability paradox": it is kinetically robust due to extensive conjugation yet thermodynamically primed for high-energy transformations (e.g., cyclotrimerization) under extreme thermal stress.

This guide defines the Safe Operating Window (SOW) for this compound, moving beyond simple melting point data to a comprehensive analysis of its thermal endurance, degradation mechanisms, and validation protocols.

Key Stability Metrics:

Property Value Implication

| Melting Point (


)  | 106–108 °C | Solid-state limit; requires controlled heating for melt processing. |
| Boiling Point (

)
| 163 °C @ 2 Torr | Volatility is low at atmospheric pressure but significant under high vacuum. | | Degradation Onset (

)
| >250 °C (Est.) | Wide processing window above melt; degradation is primarily polymerization, not fragmentation. | | Critical Hazard | Alkyne Polymerization | Prolonged exposure >200 °C triggers exothermic cyclization. |

Physical-Chemical Framework

The thermal behavior of 4-cyanotolan is dictated by its structural rigidity. The central ethynyl linker (


) acts as a stiff rod, imparting high crystallinity and a distinct melting transition.
  • Molecular Weight: 203.24 g/mol

  • Structural Integrity: The cyano (

    
    ) group is electron-withdrawing, stabilizing the alkyne against electrophilic attack but increasing susceptibility to nucleophilic additions or radical polymerization at elevated temperatures.
    
  • Crystal Lattice: The molecule typically crystallizes in a monoclinic system (Space group

    
    ), creating dense packing that contributes to its high melting point relative to non-polar tolanes.
    

Thermal Stability Profile & Mechanistic Pathways

Phase I: Solid-State Stability ( °C)

In its crystalline form, 4-cyanotolan is chemically inert. The lattice energy creates a barrier to reaction. Shelf-life stability is excellent provided the material is protected from UV light, which can induce [2+2] photocycloaddition even in the solid state.

Phase II: The Melt Processing Window ( °C)

Upon melting, the crystal lattice collapses, freeing the alkyne moieties.

  • Viscosity: Low melt viscosity facilitates handling.

  • Reactivity: The material remains stable for short durations (hours). However, the "rigid rod" nature allows for pre-alignment of molecules, which can accelerate thermally induced polymerization if the temperature approaches

    
     °C.
    
Phase III: Degradation & Failure Mode ( °C)

Unlike aliphatic compounds that crack or oxidize, tolanes degrade via order-building reactions . The primary failure mode is thermal cyclotrimerization or radical polymerization of the alkyne bond.

Mechanism:

  • Initiation: Thermal homolysis of the

    
    -bond or trace impurity catalysis.
    
  • Propagation: Reaction of the excited alkyne with neighboring molecules.

  • Product: Formation of hexasubstituted benzenes (cyclotrimers) or disordered poly(arylene) networks. This is an exothermic event, detectable by DSC.[1]

Visualization: Thermal Degradation Pathway

The following diagram illustrates the transition from stable monomer to polymerized degradation product.

degradation_pathway Monomer 4-Cyanotolan (Monomer) Excited Thermally Excited Species (Biradical) Monomer->Excited Heat (>250°C) Trimer Cyclotrimer (Hexasubstituted Benzene) Excited->Trimer Cyclotrimerization (3x Monomer) Polymer Crosslinked Poly(arylene) Network Excited->Polymer Radical Polymerization Trimer->Polymer High T Carbonization

Caption: Mechanistic pathway of 4-cyanotolan degradation showing the bifurcation between cyclotrimerization and polymerization at high thermal loads.

Experimental Validation Protocols

Protocol A: Differential Scanning Calorimetry (DSC) Screening

Purpose: To identify the exact melting point and the onset of exothermic polymerization.

  • Sample Prep: Weigh 3–5 mg of 4-cyanotolan into an aluminum crucible. Crimp with a pierced lid (to prevent pressure buildup from volatiles).

  • Reference: Empty aluminum crucible.

  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 350 °C under Nitrogen (50 mL/min).

  • Analysis:

    • Endotherm 1: Observe sharp peak ~106–108 °C (Melting). Calculate

      
      .[2]
      
    • Exotherm 1: Scan for broad exothermic rise >250 °C. This indicates the Onset of Polymerization (

      
      ) .
      
    • Note: If an exotherm appears <200 °C, the batch likely contains transition metal impurities (Pd/Cu from synthesis) catalyzing the reaction.

Protocol B: Isothermal Melt Stress Test (The "Endurance Run")

Purpose: To simulate processing conditions and determine the "pot life" of the melt.

  • Setup: Place 500 mg of material in a glass vial under Argon atmosphere.

  • Stress: Heat block to 120 °C (approx. 12 °C above

    
    ).
    
  • Sampling: Remove 10 mg aliquots at

    
     hours.
    
  • Analysis: Dissolve aliquots in Acetonitrile for Protocol C.

  • Pass Criteria: Purity decrease < 0.5% over 24 hours.

Protocol C: HPLC-MS Purity Tracking

Purpose: Quantifying degradation products invisible to thermal analysis.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 15 mins.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (conjugation).

  • Target: Look for the emergence of high molecular weight peaks (dimers/trimers) at late retention times.

Visualization: Stability Validation Workflow

This logic flow ensures rigorous batch qualification before scale-up.

validation_workflow Start Batch Receipt DSC Protocol A: DSC Screening Start->DSC Decision1 Exotherm < 200°C? DSC->Decision1 Reject REJECT BATCH (Metal Contamination) Decision1->Reject Yes IsoTest Protocol B: Isothermal Stress (120°C) Decision1->IsoTest No (Stable) HPLC Protocol C: HPLC Analysis IsoTest->HPLC HPLC->Reject Degradation > 0.5% Final Release for Process HPLC->Final Purity > 99.5%

Caption: Decision tree for validating thermal stability, filtering out catalytically impure batches early.

References

  • ChemicalBook. (n.d.). This compound Product Properties. Retrieved from

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from

  • Morita, M., Yamada, S., & Konno, T. (2020). Fluorine-induced emission enhancement of tolanes via formation of tight molecular aggregates. New Journal of Chemistry, 44(17), 6704-6708. (Context on tolane crystal stability). Retrieved from

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals and purity determination. (General methodology for DSC purity/stability). Retrieved from

  • Jetir.Org. (2019). Synthesis and thermal degradation kinetics of poly(propyltri(phenylethynyl)) silane. (Data on phenylethynyl group thermal polymerization). Retrieved from

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Methodological & Application

Palladium-Catalyzed Synthesis of 4-(2-Phenyleth-1-ynyl)benzonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Diarylalkynes and the Power of Sonogashira Coupling

The synthesis of diarylalkynes, molecules characterized by an acetylene unit linking two aromatic rings, is of paramount importance in modern chemistry. These structures form the backbone of numerous functional materials, including organic light-emitting diodes (OLEDs), molecular wires, and advanced polymers. Furthermore, the diarylalkyne motif is a key pharmacophore in a variety of biologically active compounds and serves as a versatile intermediate in the synthesis of complex natural products.[1] The target molecule of this guide, 4-(2-Phenyleth-1-ynyl)benzonitrile, is a valuable building block in medicinal chemistry and materials science, owing to the presence of the nitrile group which can be further transformed into other functional groups.

The Sonogashira cross-coupling reaction stands as one of the most robust and efficient methods for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[2][3] Developed by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] The mild reaction conditions, broad functional group tolerance, and high yields have cemented the Sonogashira coupling as a cornerstone of modern organic synthesis.[2] This document provides a comprehensive guide to the synthesis of this compound via a palladium-catalyzed Sonogashira coupling, intended for researchers, scientists, and professionals in drug development.

Reaction Mechanism: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle.[3][4] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.

The palladium cycle is initiated by the oxidative addition of the aryl halide (4-iodobenzonitrile) to a coordinatively unsaturated Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. This step forms a Pd(II)-aryl intermediate. The subsequent and often rate-determining step is transmetalation, where the copper acetylide, generated in the copper cycle, transfers the acetylenic group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.[3]

The copper cycle runs concurrently. The terminal alkyne (phenylacetylene) reacts with a copper(I) salt, typically copper(I) iodide, in the presence of a base (e.g., triethylamine). The base deprotonates the alkyne, and the resulting acetylide anion coordinates to the copper(I) center to form a copper acetylide species. This copper acetylide is the key nucleophile that participates in the transmetalation step of the palladium cycle.[3][4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)L₂-I Pd0->Pd_Aryl Oxidative Addition (Ar-I) Pd_Alkyne Ar-Pd(II)L₂(C≡CPh) Pd_Aryl->Pd_Alkyne Transmetalation Product Ar-C≡C-Ph Pd_Alkyne->Product Reductive Elimination Product->Pd0 CuI CuI Cu_Alkyne Cu-C≡CPh CuI->Cu_Alkyne Deprotonation (PhC≡CH, Base) Cu_Alkyne->Pd_Aryl

Figure 1: Simplified dual catalytic cycle of the Sonogashira reaction.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)SupplierNotes
4-IodobenzonitrileC₇H₄IN229.021.145 g5.0Sigma-AldrichSolid
PhenylacetyleneC₈H₆102.130.56 g (0.61 mL)5.5Acros OrganicsLiquid
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.116 g0.1 (2 mol%)Strem ChemicalsSolid, air-sensitive
Copper(I) IodideCuI190.450.019 g0.1 (2 mol%)Alfa AesarSolid, light-sensitive
Triethylamine (TEA)(C₂H₅)₃N101.192.1 mL15.0Fisher ScientificLiquid, anhydrous
Tetrahydrofuran (THF)C₄H₈O72.1125 mL-J.T. BakerAnhydrous, solvent
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzonitrile (1.145 g, 5.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.116 g, 0.1 mmol), and copper(I) iodide (0.019 g, 0.1 mmol).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times. A positive pressure of the inert gas should be maintained throughout the reaction.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous tetrahydrofuran (25 mL) and triethylamine (2.1 mL, 15.0 mmol) via syringe. Stir the mixture at room temperature for 10 minutes to dissolve the solids.

  • Addition of Phenylacetylene: Add phenylacetylene (0.61 mL, 5.5 mmol) dropwise to the stirred reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 60 °C in an oil bath and stir for 4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The disappearance of the 4-iodobenzonitrile spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 25 mL) to remove the copper salts, followed by brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate).

  • Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reaction_Workflow A 1. Add 4-Iodobenzonitrile, Pd(PPh₃)₄, and CuI to a dry flask B 2. Establish inert atmosphere (Ar or N₂) A->B C 3. Add anhydrous THF and Triethylamine B->C D 4. Add Phenylacetylene dropwise C->D E 5. Heat to 60°C and stir for 4 hours D->E F 6. Monitor reaction by TLC E->F G 7. Cool and remove solvent F->G H 8. Dissolve in Ethyl Acetate and wash with aq. NH₄Cl and brine G->H I 9. Dry with MgSO₄, filter, and concentrate H->I J 10. Purify by column chromatography I->J K 11. Isolate and characterize the product J->K

Figure 2: Step-by-step workflow for the synthesis of this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst (Pd or Cu) - Poor quality of reagents or solvents - Insufficient degassing (presence of oxygen)- Use fresh, high-quality catalysts and reagents. - Ensure solvents are anhydrous and properly degassed. - Repeat the reaction with meticulous attention to inert atmosphere techniques.
Formation of a black precipitate (Palladium black) - Decomposition of the palladium catalyst- Ensure the reaction temperature is not too high. - Use a different palladium precursor or ligand. - Ensure the purity of all reagents.
Significant amount of alkyne homocoupling product (Glaser coupling) - Presence of oxygen - High concentration of copper catalyst- Rigorously exclude oxygen from the reaction. - Use the recommended catalytic amount of CuI. Consider a copper-free Sonogashira protocol if homocoupling is persistent.
Difficulty in purification - Formation of byproducts - Incomplete reaction- Optimize reaction conditions to maximize conversion. - Employ careful column chromatography with a shallow solvent gradient.

Safety Precautions

The Sonogashira coupling, like many chemical reactions, involves hazards that must be properly managed.

  • Reagent Hazards:

    • 4-Iodobenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[5]

    • Phenylacetylene: Flammable liquid and vapor. Harmful if swallowed and may cause lung damage if it enters airways. Causes skin and serious eye irritation.[6][7]

    • Tetrakis(triphenylphosphine)palladium(0): May be harmful if swallowed.[8] It is air-sensitive and should be handled under an inert atmosphere.

    • Copper(I) Iodide: Harmful if swallowed. Causes skin and serious eye irritation.[9]

    • Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[10][11]

    • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air and light.

  • Procedural Hazards:

    • The reaction is exothermic and should be carefully monitored, especially during scale-up.

    • The use of flammable solvents requires proper grounding and avoidance of ignition sources.

    • Working under an inert atmosphere is crucial to prevent side reactions and ensure safety.

Always consult the Safety Data Sheets (SDS) for each reagent before starting any experimental work.[5][6][7][8][9][10][11][12]

Conclusion

The palladium-catalyzed Sonogashira coupling is a highly effective and versatile method for the synthesis of this compound. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can reliably access this valuable compound in high yields. Careful attention to reagent quality, inert atmosphere techniques, and safety precautions is paramount for successful and safe execution of this powerful cross-coupling reaction.

References

  • ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: Synthesis of 4-Phenylethynylphthalic Anhydride, a Useful End-Capping Agent for Polyimides. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of phenylacetylene with aryl halides in.... Retrieved from [Link]

  • ResearchGate. (n.d.). The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Carl ROTH. (2017, February 2). Safety Data Sheet: Copper(I) iodide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Iodobenzonitrile. PubChem. Retrieved from [Link]

  • Penta chemicals. (2024, February 27). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]

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Application Notes and Protocols for the Copper-Free Sonogashira Coupling Synthesis of 4-(2-Phenyleth-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Copper-Free Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] The classical Sonogashira reaction employs a dual catalytic system of palladium and a copper co-catalyst.[2][3] While highly effective, the copper co-catalyst can lead to the undesirable homocoupling of the terminal alkyne, known as Glaser coupling, which complicates purification and reduces the yield of the desired product.[4]

The development of copper-free Sonogashira protocols has been a significant advancement, mitigating the issue of alkyne dimerization and expanding the reaction's scope, particularly for substrates sensitive to copper salts.[4] This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of 4-(2-phenyleth-1-ynyl)benzonitrile via a copper-free Sonogashira coupling, a valuable building block in medicinal chemistry and materials science.

Mechanistic Insights: The Palladium Catalytic Cycle in Copper-Free Sonogashira Coupling

The copper-free Sonogashira coupling proceeds through a well-defined palladium catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is typically initiated by the oxidative addition of an aryl halide to a palladium(0) complex.[1][5] The subsequent key steps involve the formation of a palladium-acetylide complex and reductive elimination to yield the final product and regenerate the active palladium(0) catalyst.[5]

The catalytic cycle can be visualized as follows:

Copper_Free_Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)2 Oxidative_Addition->Ar-Pd(II)-X(L)2 Alkyne_Coordination Alkyne Coordination & Deprotonation Ar-Pd(II)-X(L)2->Alkyne_Coordination R-C≡CH, Base Ar-Pd(II)-C≡CR(L)2 Ar-Pd(II)-C≡CR(L)2 Alkyne_Coordination->Ar-Pd(II)-C≡CR(L)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L)2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Product Ar-C≡CR Reductive_Elimination->Ar-C≡CR

Figure 1: The catalytic cycle of the copper-free Sonogashira coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the alkyne, leading to the formation of a palladium-acetylide species.[5]

  • Reductive Elimination: The aryl and alkynyl ligands on the palladium center couple, forming the desired product (Ar-C≡CR) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-iodobenzonitrile and phenylacetylene. The use of an aryl iodide is recommended for Sonogashira reactions as it generally leads to higher yields compared to other aryl halides.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Supplier
4-IodobenzonitrileC₇H₄IN229.021.145 g5.0Sigma-Aldrich
PhenylacetyleneC₈H₆102.130.613 g (0.67 mL)6.0Acros Organics
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.116 g0.1 (2 mol%)Strem Chemicals
Triethylamine (TEA)(C₂H₅)₃N101.192.1 mL15.0Fisher Scientific
TolueneC₇H₈92.1425 mL-J.T. Baker

Note: All reagents should be of high purity. Solvents should be anhydrous and degassed prior to use to prevent catalyst deactivation and side reactions.

Reaction Setup and Procedure

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification Add_Reagents 1. Add 4-Iodobenzonitrile, Pd(PPh₃)₄ to a Schlenk flask. Evacuate_Backfill 2. Evacuate and backfill with Argon (3x). Add_Reagents->Evacuate_Backfill Add_Solvents_Reagents 3. Add Toluene, Phenylacetylene, and Triethylamine via syringe. Evacuate_Backfill->Add_Solvents_Reagents Heat_Stir 4. Heat to 80°C and stir for 12 hours. Add_Solvents_Reagents->Heat_Stir Monitor_TLC 5. Monitor reaction progress by TLC. Heat_Stir->Monitor_TLC Cool_Filter 6. Cool to RT and filter off solids. Monitor_TLC->Cool_Filter Concentrate 7. Concentrate the filtrate in vacuo. Cool_Filter->Concentrate Column_Chromatography 8. Purify by column chromatography. Concentrate->Column_Chromatography

Figure 2: A streamlined workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Preparation: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzonitrile (1.145 g, 5.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.116 g, 0.1 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Addition of Reagents: Through the septum, add anhydrous and degassed toluene (25 mL), followed by phenylacetylene (0.67 mL, 6.0 mmol), and triethylamine (2.1 mL, 15.0 mmol) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80°C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 12 hours.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Filter the reaction mixture through a pad of celite to remove any precipitated salts and the catalyst. Wash the celite pad with a small amount of toluene.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Expected Results and Characterization

The copper-free Sonogashira coupling of 4-iodobenzonitrile and phenylacetylene is expected to yield this compound in good to excellent yields (typically >80%).

Physical Properties:

  • Appearance: White to off-white solid.

  • Melting Point: 106-108 °C.[6][7]

  • Boiling Point: 163 °C at 2 Torr.[6][7]

Spectroscopic Data:

The structure of the synthesized this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.67 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 8.4 Hz, 2H), 7.56-7.53 (m, 2H), 7.40-7.37 (m, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 132.3, 132.1, 131.9, 129.3, 128.6, 128.1, 122.5, 118.5, 111.8, 93.8, 88.2.

(Note: The provided NMR data is based on publicly available spectra for 4-(phenylethynyl)benzonitrile and should be used as a reference.[8])

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the palladium catalyst is of high quality and has not been exposed to air for extended periods. Use freshly opened or properly stored catalyst.
Insufficiently inert atmosphereThoroughly degas solvents and ensure the reaction is set up under a robust inert atmosphere (argon or nitrogen).
Impure reagentsUse high-purity starting materials and anhydrous solvents.
Formation of side products (e.g., homocoupling) Although copper-free, trace amounts of copper can catalyze homocoupling.Ensure all glassware is scrupulously clean. If the problem persists, consider using a different batch of palladium catalyst.
Difficulty in purification Co-elution of product and triphenylphosphine oxide (from the catalyst)Optimize the solvent system for column chromatography. A hexane/ethyl acetate gradient is often effective.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Toluene and triethylamine are flammable and have associated health risks. Handle these solvents in a fume hood and away from ignition sources.

  • General: As with all chemical reactions, it is essential to conduct a thorough risk assessment before starting any experimental work.

Conclusion

This application note provides a comprehensive guide for the successful synthesis of this compound using a copper-free Sonogashira coupling protocol. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can reliably produce this valuable compound for a wide range of applications in drug discovery and materials science. The elimination of the copper co-catalyst not only simplifies the reaction workup but also aligns with the principles of green chemistry by reducing metal waste.

References

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Al-Masum, M., & El-Sayed, E. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • A copper-free Sonogashira reaction using a Pd/MgLa mixed oxide. (n.d.). Arkivoc. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • The chemical reaction database. (2008). Copper-free Sonogashira coupling. [Link]

  • Copper-free Sonogashira cross-coupling reactions catalyzed by an efficient dimeric C,N-palladacycle in DMF/H₂O. (2015). Journal of the Iranian Chemical Society. [Link]

  • Supplementary Information. (n.d.). [Link]

  • ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling of phenylacetylene and iodobenzene on Au(1 1 1) under vacuum. [Link]

  • ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]

  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ResearchGate. (2021). (PDF) Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. [Link]

  • The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • MDPI. (n.d.). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. [Link]

  • Supporting Information. (n.d.). [Link]

Sources

4-(2-Phenyleth-1-ynyl)benzonitrile as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Building Block for Optoelectronics and Medicinal Chemistry [1]

Executive Summary

4-(2-Phenyleth-1-ynyl)benzonitrile (CAS: 3034-86-4), often referred to as a "push-pull" tolane derivative, represents a critical junction molecule in organic synthesis.[1] Its structural rigidity, combined with the electronic disparity between the electron-withdrawing nitrile group and the conjugated phenyl ring, makes it an ideal candidate for liquid crystalline materials , fluorescent sensors , and bio-isostere synthesis (tetrazoles).

This application note provides validated protocols for its synthesis via Sonogashira coupling and details its downstream transformation into high-value functional materials.

Part 1: Synthesis & Preparation

The Sonogashira Protocol

The most robust route to this compound is the palladium-catalyzed cross-coupling of 4-bromobenzonitrile with phenylacetylene.[1] While 4-chlorobenzonitrile is cheaper, it requires specialized phosphine ligands (e.g., XPhos); the bromo- derivative offers the best balance of reactivity and cost efficiency using standard triphenylphosphine ligands.

Reaction Mechanism & Workflow

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetallation (with Copper), and reductive elimination.

Sonogashira_Cycle Start Precursors 4-Bromobenzonitrile + Phenylacetylene Cat Catalyst Activation Pd(PPh3)2Cl2 -> Pd(0) Start->Cat Deoxygenation OxAdd Oxidative Addition Ar-Pd-Br Species Cat->OxAdd TransMet Transmetallation Replaces Br with Alkyne (CuI assisted) OxAdd->TransMet + Cu-Acetylide Prod Reductive Elimination Product Release TransMet->Prod Prod->Cat Regenerate Pd(0)

Figure 1: Catalytic cycle for the synthesis of 4-(phenylethynyl)benzonitrile. Note the critical role of Copper(I) in the transmetallation step.

Experimental Protocol

Scale: 10 mmol

Reagents:

  • 4-Bromobenzonitrile (1.82 g, 10 mmol)

  • Phenylacetylene (1.22 g, 1.32 mL, 12 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (140 mg, 2 mol%)

  • Copper(I) iodide (38 mg, 2 mol%)

  • Triethylamine (Et3N) (Solvent/Base, 40 mL)

Step-by-Step Methodology:

  • Deoxygenation (Critical): Sparge the triethylamine with argon or nitrogen for 30 minutes prior to use.[1] Oxygen promotes the Glaser coupling of phenylacetylene (forming diphenyldiacetylene homocoupling byproduct), which is difficult to separate.

  • Charging: In a dry, argon-flushed round-bottom flask, add the 4-bromobenzonitrile, Pd catalyst, and CuI.

  • Initiation: Add the deoxygenated Et3N via syringe, followed by phenylacetylene.[1]

  • Reaction: Heat the mixture to 60°C under an inert atmosphere. Monitor by TLC (Eluent: 10% EtOAc/Hexanes).[1] The reaction typically completes in 4–6 hours.[1]

  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter off the ammonium salt precipitate (Et3N·HBr) through a Celite pad.[1][2][3]

    • Rinse the pad with diethyl ether.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Recrystallize from hot ethanol or perform flash chromatography (Silica gel, Hexane:EtOAc 95:5).

  • Yield: Expected yield is 85–95%.[1] Product appears as off-white to pale yellow needles (mp: 108–110°C).[1]

Part 2: Downstream Applications

The utility of 4-(phenylethynyl)benzonitrile lies in its "divergent" reactivity.[1] The alkyne bridge and the nitrile group can be selectively functionalized.[1]

A. Medicinal Chemistry: Tetrazole Synthesis

The nitrile group is a precursor to tetrazoles, which serve as bio-isosteres for carboxylic acids in drug design (improving metabolic stability and bioavailability).[4]

Protocol (Zinc-Catalyzed [2+3] Cycloaddition): Avoids toxic organotin reagents.[1]

  • Mix: 4-(phenylethynyl)benzonitrile (1 mmol), Sodium Azide (1.5 mmol), and Zinc Bromide (1 mmol) in water/isopropanol (1:1, 5 mL).

  • Heat: Reflux at 80°C for 12–24 hours.

  • Work-up: Acidify with 1N HCl to pH 2 (Caution: HN3 gas evolution—perform in fume hood). The tetrazole precipitates as a white solid.[1]

  • Result: 5-(4-(phenylethynyl)phenyl)-1H-tetrazole.[1]

B. Materials Science: Regioselective Hydration

Hydration of the alkyne yields deoxybenzoin derivatives, which are precursors to bioactive heterocycles and photo-initiators.[1]

Regioselectivity Logic: The electron-withdrawing nitrile group destabilizes carbocation formation at the


-position (adjacent to the benzonitrile ring).[1] Therefore, acid-catalyzed hydration favors ketone formation at the 

-position (adjacent to the unsubstituted phenyl ring), though mixtures can occur without specific catalysts (e.g., Gold(I)).
ReactionReagentsMajor ProductApplication
Hydration AuCl3 / AgSbF6 / MeOH1-phenyl-2-(4-cyanophenyl)ethanonePhotochemistry precursors
Reduction H2 / Lindlar Cat.[1]cis-4-cyanostilbeneMolecular switches
Cyclization ICl (Iodine Monochloride)3-iodo-2-phenylindenone deriv.[1]Organic semiconductors

Part 3: Physical Properties & Characterization Data

For researchers verifying the synthesis of the core block, the following data is standard.

PropertyValueNotes
Molecular Weight 203.24 g/mol Formula: C15H9N
Melting Point 108–110 °CHigh crystallinity due to rod-like shape
Appearance Pale yellow needlesRecrystallized from Ethanol
IR Spectrum 2220 cm⁻¹ (-CN)Distinct sharp peak
1H NMR

7.6–7.7 (m, 4H), 7.5 (m, 2H), 7.3 (m, 3H)
Characteristic aromatic splitting
Fluorescence

nm
Blue emission in solution
Structural Visualization (Graphviz)

The following diagram illustrates the divergent synthesis pathways from the parent building block.[1]

Divergent_Synthesis Core This compound (The 'Tolane' Core) Tetrazole Tetrazole Derivative (Bio-isostere for -COOH) Core->Tetrazole NaN3, ZnBr2 [2+3] Cycloaddition LiquidCrystal Liquid Crystal Mesogens (Nematic Phase) Core->LiquidCrystal Fluorination or Alkoxy Substitution Ketone Deoxybenzoin (Via Hydration) Core->Ketone Au(III) Catalyst H2O

Figure 2: Divergent synthetic pathways utilizing 4-(phenylethynyl)benzonitrile as a core scaffold.

References

  • Sonogashira Coupling Protocol & Characterization

    • Source: Royal Society of Chemistry (RSC) & Organic Syntheses.[1]

    • Relevance: Defines the standard Pd/Cu catalytic cycle and NMR d
    • URL:[1]

  • Tetrazole Synthesis (Click Chemistry)

    • Source: National Institutes of Health (NIH) / PMC.[1]

    • Relevance: Validates the Zinc-catalyzed synthesis of tetrazoles from nitriles as a "Green" altern
    • URL:[1]

  • Liquid Crystal & Optical Properties

    • Source: MDPI & ResearchGate.[1]

    • Relevance: Discusses the use of tolane derivatives (phenylethynylbenzenes) in nematic liquid crystal mixtures and their optical anisotropy.
    • URL:

  • Hydration & Functionalization

    • Source: Organic Chemistry Portal.[1]

    • Relevance: General reactivity of diarylalkynes toward hydration and regioselectivity issues.[1]

    • URL:

Sources

Synthesis of Tolane-Based Nematic Liquid Crystals: A Detailed Guide to 4-(2-Phenyleth-1-ynyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tolane-Based Liquid Crystals

4-(2-Phenyleth-1-ynyl)benzonitrile and its derivatives, commonly known as tolane liquid crystals, represent a significant class of calamitic (rod-shaped) liquid crystals. Their rigid molecular structure, arising from the presence of two phenyl rings connected by a carbon-carbon triple bond, imparts a high degree of molecular order, making them invaluable in the development of advanced optical and display technologies.[1] The cyano group (–CN) at one end of the molecule introduces a strong dipole moment, which is crucial for influencing the dielectric anisotropy and, consequently, the response of the liquid crystal to an electric field. This guide provides a comprehensive overview of the synthesis, purification, and characterization of these versatile materials, with a focus on the practical aspects and underlying chemical principles for researchers in materials science and drug development. The primary liquid crystal phase exhibited by many tolane derivatives is the nematic phase, where the molecules have long-range orientational order but no long-range positional order.[2]

Core Synthesis: The Sonogashira Cross-Coupling Reaction

The cornerstone of synthesizing this compound derivatives is the Sonogashira cross-coupling reaction. This powerful and versatile reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] In this specific application, it involves the coupling of a substituted phenylacetylene with a substituted 4-halobenzonitrile.

The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[4] The palladium catalyst is the primary driver of the cross-coupling, while the copper(I) co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[5] The amine base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.[5]

Reaction Mechanism and Causality

The catalytic cycle of the Sonogashira coupling is a well-established process that involves several key steps:

  • Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodobenzonitrile) to form a palladium(II) intermediate.

  • Formation of Copper(I) Acetylide: The terminal alkyne (e.g., phenylacetylene) reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide.

  • Transmetalation: The copper(I) acetylide transfers its acetylide group to the palladium(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting palladium(II) complex, now bearing both the aryl and acetylide ligands, undergoes reductive elimination to yield the final tolane product and regenerate the palladium(0) catalyst, allowing the cycle to continue.[5]

The choice of catalysts, ligands, base, and solvent significantly impacts the reaction's efficiency and yield. Palladium catalysts with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly employed.[6] Copper(I) iodide (CuI) is the most frequently used co-catalyst.[5] A variety of amine bases can be used, with triethylamine (TEA) and diisopropylamine (DIPA) being common choices.[7] The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalysts.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the parent compound, this compound, which has a reported melting point of 106-108 °C.[9][10]

Materials:

  • 4-Iodobenzonitrile

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-iodobenzonitrile (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and copper(I) iodide (0.04 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagents: Add anhydrous THF and triethylamine to the flask via syringe. Stir the mixture at room temperature for 10 minutes.

  • Addition of Phenylacetylene: Add phenylacetylene (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.

  • Final Product: Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a white to off-white solid.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reaction Setup 1. Reaction Setup: 4-Iodobenzonitrile, Pd(PPh3)4, CuI Inert Atmosphere 2. Inert Atmosphere: Evacuate & backfill with N2 Reaction Setup->Inert Atmosphere Solvent Addition 3. Solvent & Base: Anhydrous THF, TEA Inert Atmosphere->Solvent Addition Reagent Addition 4. Add Phenylacetylene Solvent Addition->Reagent Addition Reaction 5. Heat to 60°C (12-24h) Reagent Addition->Reaction Work-up 6. Quench with NH4Cl Reaction->Work-up Extraction 7. Extract with Ethyl Acetate Work-up->Extraction Drying 8. Dry with MgSO4 Extraction->Drying Chromatography 9. Column Chromatography Drying->Chromatography Final Product 10. Pure Tolane Liquid Crystal Chromatography->Final Product

Caption: General workflow for the synthesis and purification of tolane liquid crystals.

Protocol 2: Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized tolane derivatives are primarily investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Differential Scanning Calorimetry (DSC):

  • Accurately weigh 2-5 mg of the purified tolane derivative into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point (the temperature at which it becomes an isotropic liquid).

  • Cool the sample at the same controlled rate to a temperature below its melting point.

  • Perform a second heating and cooling cycle to ensure thermal history independence.

  • Analyze the DSC thermogram to identify the temperatures of phase transitions (e.g., crystal to nematic, nematic to isotropic) and their associated enthalpy changes.

Polarized Optical Microscopy (POM):

  • Place a small amount of the synthesized compound on a clean glass microscope slide.

  • Cover the sample with a coverslip.

  • Place the slide on a hot stage attached to a polarized light microscope.

  • Heat the sample slowly while observing its texture through the crossed polarizers.

  • The appearance of characteristic textures, such as Schlieren or marbled textures, upon melting of the solid indicates the formation of a nematic liquid crystal phase.[2]

  • Continue heating until the sample becomes completely dark, which signifies the transition to the isotropic liquid phase. The temperature at which this occurs is the clearing point.

  • Slowly cool the sample from the isotropic phase to observe the formation of the liquid crystal phase again.

Data Presentation: Properties of Substituted Tolane Derivatives

The liquid crystalline properties of tolane derivatives are highly sensitive to the nature and position of substituents on the phenyl rings. Adding flexible alkyl or alkoxy chains can lower the melting point and broaden the nematic range. Introducing lateral substituents can influence the molecular packing and, consequently, the mesophase stability.[11]

Substituent (R) Melting Point (°C) Clearing Point (°C) Mesophase
H106-108[9][10]-Crystalline
4-Methoxy--Crystalline[12]
4-Pentyl-35.0 (for 5CB, a related cyanobiphenyl)[13]Nematic[13]
Varies (with fluorine)--Nematic[14]

Note: Data for directly substituted this compound is often proprietary. The table includes the parent compound and illustrates trends with related structures.

Visualization of the Core Chemical Structure

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2-Phenyleth-1-ynyl)benzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-(2-phenyleth-1-ynyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this valuable synthetic intermediate. Drawing upon extensive field experience and established scientific principles, this resource aims to empower you to overcome common challenges and achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a solvent system (mobile phase) for the purification of this compound on a silica gel column?

A good starting point for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent and a slightly more polar solvent. A common and effective combination is a gradient of ethyl acetate in hexanes or petroleum ether. Based on the purification of similar aromatic nitriles and alkynes, a typical starting point for thin-layer chromatography (TLC) analysis would be in the range of 5-20% ethyl acetate in hexanes.[1] The ideal mobile phase should provide a retention factor (Rf) for the desired product of approximately 0.25-0.35 on a TLC plate to ensure good separation on the column.

Q2: How do I determine the appropriate column size and amount of silica gel to use?

The amount of silica gel required depends on the quantity of the crude material and the difficulty of the separation. A general rule of thumb is to use a silica gel to crude compound weight ratio of 30:1 to 100:1. For a relatively straightforward separation, a 30-50:1 ratio is often sufficient. The column diameter should be chosen to allow for a bed height of approximately 15-20 cm.

Crude Sample WeightRecommended Silica Gel Weight (50:1 ratio)Recommended Column Diameter
100 mg5 g1 cm
500 mg25 g2 cm
1 g50 g3 cm
5 g250 g5 cm

Q3: What are the most common impurities I should expect when synthesizing this compound via a Sonogashira coupling?

The Sonogashira coupling is a powerful method for the synthesis of diarylalkynes. However, it is not without potential side reactions that can lead to impurities. The most common impurity is the homocoupling product of the terminal alkyne, resulting in the formation of 1,4-diphenylbuta-1,3-diyne (the Glaser coupling product).[2] Other potential impurities include unreacted starting materials (e.g., 4-iodobenzonitrile or phenylacetylene) and catalyst residues.

Q4: Can this compound decompose on silica gel?

While many nitriles and alkynes are stable on silica gel, highly activated or sensitive compounds can sometimes degrade. The slightly acidic nature of silica gel can potentially lead to the hydration of the nitrile group to an amide or hydrolysis to a carboxylic acid, especially if the solvent system contains water or if the compound is left on the column for an extended period. It is always recommended to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and a Close-Running Impurity - Inappropriate solvent system. - Column overloading. - Poorly packed column.- Optimize the mobile phase: Try a different solvent system. For example, if you are using ethyl acetate/hexanes, consider trying dichloromethane/hexanes or toluene/ethyl acetate. Even small changes in solvent polarity can significantly alter selectivity. - Use a shallower gradient: A slower increase in the polar solvent can improve the resolution of closely eluting compounds. - Reduce the load: Decrease the amount of crude material loaded onto the column. - Repack the column: Ensure the silica gel is packed uniformly without any cracks or channels.
Product is Eluting with the Solvent Front - The mobile phase is too polar.- Decrease the polarity of the mobile phase: Start with a lower percentage of the more polar solvent (e.g., 1-2% ethyl acetate in hexanes) and gradually increase the polarity.
Product is not Eluting from the Column - The mobile phase is not polar enough. - The compound may have decomposed on the column.- Increase the polarity of the mobile phase: Gradually increase the percentage of the polar solvent. If the compound still does not elute, a stronger solvent like methanol may be needed in small amounts. - Check for decomposition: As mentioned in the FAQs, perform a TLC stability test. If the compound is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Streaking or Tailing of the Product Band - The compound is not very soluble in the mobile phase. - The compound is interacting too strongly with the silica gel. - The column is overloaded.- Change the solvent system: Use a mobile phase in which your compound is more soluble. - Add a small amount of a more polar solvent: For example, adding 1% triethylamine to the mobile phase can help to reduce tailing for basic compounds, although this is less likely to be an issue for a nitrile. For acidic compounds, a small amount of acetic acid can be added. - Reduce the amount of sample loaded.
Presence of a Persistent, Less Polar Impurity - This is likely the homocoupled diyne (Glaser product) from the Sonogashira reaction.- Optimize the mobile phase for separation: The diyne is typically less polar than the desired product. A less polar solvent system (e.g., pure hexanes or a very low percentage of ethyl acetate) should allow for the elution of the diyne before the product. Careful fraction collection is key.
Low Yield of Purified Product - Incomplete elution from the column. - Decomposition on the column. - Co-elution with impurities.- Ensure complete elution: After the main product has eluted, flush the column with a more polar solvent to check for any remaining material. - Address stability issues: If decomposition is suspected, use a deactivated stationary phase. - Re-run impure fractions: If separation was not complete, combine the impure fractions, evaporate the solvent, and re-purify using optimized conditions.

Experimental Workflow: A General Protocol

This protocol provides a starting point for the purification of this compound. It should be adapted based on the specific results of your TLC analysis.

1. Preparation of the Crude Sample:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or toluene.

  • Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and generally leads to better separation than loading the sample as a concentrated solution.

2. Column Packing:

  • Choose an appropriately sized column based on the amount of crude material.

  • Secure the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Fill the column with the chosen non-polar solvent (e.g., hexanes).

  • Slowly add the silica gel as a slurry in the same solvent, gently tapping the column to ensure even packing.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Drain the solvent until the level is just above the top layer of sand.

3. Loading the Sample:

  • Carefully add the dry-loaded sample to the top of the column.

  • Gently add a small amount of the non-polar eluent to settle the sample onto the sand.

4. Elution and Fraction Collection:

  • Begin eluting with the initial, low-polarity mobile phase (e.g., 100% hexanes or 2% ethyl acetate in hexanes).

  • Collect fractions in an appropriate number of test tubes or vials.

  • Monitor the elution process by TLC analysis of the collected fractions.

  • Gradually increase the polarity of the mobile phase as needed to elute the desired product. A typical gradient might be from 2% to 10% ethyl acetate in hexanes.

5. Analysis and Product Isolation:

  • Identify the fractions containing the pure product by TLC.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Further dry the purified product under high vacuum to remove any residual solvent.

Visualizing the Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_column Column Setup cluster_purification Purification cluster_analysis Analysis & Isolation prep_sample Dissolve Crude Sample dry_load Dry Load onto Silica prep_sample->dry_load load_sample Load Sample onto Column dry_load->load_sample pack_column Pack Column with Silica Gel add_sand Add Sand Layers pack_column->add_sand equilibrate Equilibrate with Mobile Phase add_sand->equilibrate equilibrate->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc TLC Analysis of Fractions collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate dry Dry Final Product evaporate->dry

Caption: Workflow for the purification of this compound.

References

  • Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. American Chemical Society. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry. [Link]

  • One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. Journal of Organic Chemistry. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Organic Syntheses. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Flash Optimization. Brian H. Northrop. [Link]

  • Silica Gel in Organic Synthesis. ResearchGate. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

  • Nitriles at Silica Interfaces Resemble Supported Lipid Bilayers. Columbia University. [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 4-(2-Phenyleth-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(2-Phenyleth-1-ynyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. We will delve into the identification of common impurities, provide troubleshooting strategies for suboptimal reactions, and offer validated protocols to ensure the highest purity of your final product.

The Synthetic Pathway: A Quick Overview

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1] This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (typically 4-iodobenzonitrile or 4-bromobenzonitrile).[2] The transformation is catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst, and requires a base, such as an amine, to neutralize the hydrogen halide byproduct.[3]

Sonogashira_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 4-Iodobenzonitrile P This compound R1->P Coupling R2 Phenylacetylene R2->P Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) CoCatalyst Cu(I) Co-catalyst (e.g., CuI) Base Base (e.g., Triethylamine) Solvent Solvent

Caption: General scheme for the Sonogashira synthesis.

FAQ: Identifying and Mitigating Common Impurities

This section addresses the most frequently encountered impurities. Understanding their origin is the first step toward prevention and removal.

Q1: My crude product contains a significant amount of a non-polar, high-molecular-weight byproduct. What is it and how can I prevent it?

Answer: You are likely observing 1,4-diphenylbuta-1,3-diyne, the product of alkyne homocoupling. This is the most common side-product in Sonogashira reactions and arises from the copper-catalyzed oxidative dimerization of phenylacetylene, known as Glaser coupling.[4]

Causality: This side reaction is highly promoted by the presence of oxygen.[5] The copper(I) acetylide intermediate, which is crucial for the main catalytic cycle, can be oxidized to copper(II), leading to the dimerization of the alkyne.

Identification:

  • TLC: Appears as a less polar spot than the desired product.

  • ¹H NMR: Exhibits multiplets in the aromatic region (around 7.3-7.6 ppm) but lacks the characteristic singlet for the acetylenic proton of phenylacetylene.

  • MS: Shows a molecular ion peak corresponding to C₁₆H₁₀ (m/z ≈ 202.25).

Prevention and Mitigation:

  • Maintain an Inert Atmosphere: This is the most critical factor. Thoroughly degas your solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and maintain a positive pressure of inert gas throughout the reaction.[4]

  • Use Copper-Free Conditions: Several modern protocols for Sonogashira coupling have been developed that omit the copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[1] These methods may require specific palladium catalysts or ligands to be effective.

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions. Sonogashira couplings are often successful at room temperature.[5]

Q2: I've isolated benzonitrile from my reaction mixture. How did this form?

Answer: The presence of benzonitrile indicates that your starting material, 4-iodobenzonitrile, has undergone reductive dehalogenation.

Causality: This side reaction involves the cleavage of the carbon-halogen bond and its replacement with a carbon-hydrogen bond.[6] It can be promoted by several factors, including:

  • Excess Base/Solvent: Amines, particularly when used as both base and solvent, can act as a hydride source, especially at elevated temperatures.

  • Catalyst Decomposition: Decomposed palladium catalysts (palladium black) can sometimes facilitate hydrogenation/reduction pathways if a hydrogen source is present.

  • Impurities: Certain impurities in the reagents or solvent can act as reducing agents.

Identification:

  • GC-MS: This is the most effective method for identifying volatile impurities like benzonitrile.

  • ¹H NMR: Benzonitrile will show characteristic multiplets in the aromatic region (approx. 7.4-7.7 ppm). Its signals may overlap with other aromatic species, so careful integration and comparison with a standard are necessary.

Prevention and Mitigation:

  • Use High-Purity Reagents: Ensure your solvent and base are anhydrous and of high purity.

  • Avoid Excessive Heat: If possible, run the reaction at a lower temperature to minimize catalyst decomposition and side reactions.

  • Stoichiometric Control: Use the minimum necessary amount of base. Using a non-amine base like potassium carbonate or cesium carbonate can sometimes circumvent this issue, although this will change the reaction conditions significantly.[4]

Side_Reactions Phenylacetylene Phenylacetylene GlaserProduct 1,4-Diphenylbuta-1,3-diyne (Glaser Homocoupling) Phenylacetylene->GlaserProduct [Cu], O₂ ArylHalide 4-Iodobenzonitrile DehalogenationProduct Benzonitrile (Dehalogenation) ArylHalide->DehalogenationProduct Reduction (e.g., H source)

Caption: Key side reactions in the synthesis.

Q3: My reaction is sluggish or fails completely, and I only recover my starting materials. What should I check?

Answer: Complete failure of a Sonogashira reaction typically points to a fundamental issue with one of the three core components: the catalyst system, the reagents, or the reaction environment.[7]

Causality:

  • Inactive Catalyst: The Pd(0) active species is sensitive to air. The palladium precatalyst [e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂] may have degraded upon storage. Similarly, the copper(I) iodide co-catalyst is easily oxidized to inactive copper(II).

  • Reagent Quality: The aryl halide may be of poor quality, or the alkyne could have polymerized. The amine base can absorb water and carbon dioxide from the air.

  • Insufficient Degassing: As mentioned, oxygen is detrimental. It can deactivate the Pd(0) catalyst and promote unwanted side reactions.[4]

Troubleshooting Steps:

  • Verify Catalyst Activity: Use fresh catalysts. Pd(PPh₃)₄ should be a bright yellow crystalline solid. CuI should be off-white or very light tan; if it is green or brown, it has likely oxidized.

  • Check Reagent Purity: Use freshly distilled phenylacetylene and triethylamine if possible.

  • Improve Inert Atmosphere Technique: Ensure all glassware is oven- or flame-dried. Use robust degassing techniques for the solvent.

  • Consider the Halide: Reactivity order is I > Br >> Cl.[7] If you are using 4-bromobenzonitrile, you may require higher temperatures or a more active catalyst system compared to 4-iodobenzonitrile.

Troubleshooting Workflow

When a reaction yields unexpected results, a systematic approach is crucial. The following workflow can help diagnose and solve common issues.

Caption: A step-by-step diagnostic workflow.

Data Summary: Common Impurities

Impurity NameStructureTypical Analytical SignatureMitigation Strategy
1,4-Diphenylbuta-1,3-diyne Ph-C≡C-C≡C-Ph¹H NMR: Aromatic multiplets only. MS: m/z ≈ 202.25Rigorous exclusion of O₂; Cu-free conditions.
Benzonitrile Ph-CNGC-MS: Volatile, m/z ≈ 103.12. ¹H NMR: Distinct aromatic pattern.Milder reaction conditions; high-purity base.
4-Iodobenzonitrile I-Ph-CNTLC: Track consumption vs. standard. NMR/MS: Distinct isotopic pattern for iodine.Increase reaction time; check catalyst activity.
Phenylacetylene Ph-C≡CH¹H NMR: Acetylenic proton at ~3.1 ppm.Use slight excess (1.1-1.2 eq.); monitor via TLC/GC.
Triphenylphosphine Oxide O=P(Ph)₃¹H NMR: Complex multiplets ~7.5-7.8 ppm. Can be confused with product.Acid wash during workup or specific chromatography.

Essential Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most effective method for removing both more-polar and less-polar impurities from the desired product.

  • Prepare the Crude Sample: After aqueous workup, concentrate the crude product under reduced pressure. To dry-load, dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane), add a portion of silica gel, and evaporate the solvent until a free-flowing powder is obtained.

  • Pack the Column: Prepare a silica gel column using a non-polar solvent system, such as pure hexanes or a mixture of hexanes and ethyl acetate (e.g., 98:2).

  • Load and Elute: Carefully add the dry-loaded sample to the top of the column. Begin elution with the non-polar solvent system.

    • The non-polar 1,4-diphenylbuta-1,3-diyne byproduct will elute first.

    • Slowly increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexanes:ethyl acetate).[8]

    • The desired product, this compound, will elute next.

    • More polar impurities, such as catalyst residues and phosphine oxides, will remain on the column or elute much later.

  • Monitor Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid product.

References

  • PrepChem.com. Synthesis of Step 4 2-(2-Aminophenylthio)benzonitrile. Available at: [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. (2022). Available at: [Link]

  • ResearchGate. Sonogashira coupling reaction of iodobenzene with phenyl acetylene. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). Available at: [Link]

  • Supporting Information for "Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions". Available at: [Link]

  • Al-Amin, M., & Bhuiyan, M. M. H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(35), 21531-21550. Available at: [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • PubChem. 4-(4-Methoxy-phenylethynyl)-benzonitrile. Available at: [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. Available at: [Link]

  • The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available at: [Link]

  • ACS Publications. Homo- and Cross-Coupling of Phenylacetylenes and α-Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride. (2024). Available at: [Link]

  • Canadian Science Publishing. The photochemistry of 4-halobenzonitriles and 4-haloanisoles with 1,1-diphenylethene in methanol. Homolytic cleavage versus electron. Available at: [Link]

  • Dalton Transactions (RSC Publishing). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Available at: [Link]

  • PubMed Central. The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-(2-Phenyleth-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Sonogashira Coupling Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Scope

Welcome to the technical support portal for the synthesis of 4-(2-Phenyleth-1-ynyl)benzonitrile . This guide addresses the specific chemoselectivity challenges encountered when coupling 4-bromobenzonitrile with phenylacetylene .

While the Sonogashira coupling is robust, the electron-deficient nature of the nitrile group and the oxidative susceptibility of the alkyne create distinct pathways for impurity formation. This guide moves beyond standard textbook mechanisms to address the causality of failure in the lab.

The Target Reaction[1][2][3]
  • Electrophile: 4-Bromobenzonitrile (Activated for Oxidative Addition due to EWG).

  • Nucleophile: Phenylacetylene.

  • Catalyst System: Pd(PPh₃)₂Cl₂ (Pre-catalyst) / CuI (Co-catalyst).[1]

  • Base/Solvent: Et₃N or Diethylamine (often used as solvent and base).

Diagnostic Pathways (Visualizing the Failure Points)

Before troubleshooting, visualize where your reaction is diverging. The diagram below maps the competitive pathways driven by oxygen ingress and stoichiometry errors.

Sonogashira_Pathways Start Reagents: 4-Bromobenzonitrile + Phenylacetylene Pd_Cycle Pd(0) Catalytic Cycle Start->Pd_Cycle Initiation Glaser SIDE REACTION A (Glaser): 1,4-Diphenylbuta-1,3-diyne (Caused by O2 + Cu) Start->Glaser O2 Leak (Cu-catalyzed) Product TARGET PRODUCT: This compound Pd_Cycle->Product Transmetallation & Red. Elim. Ullmann SIDE REACTION B (Ullmann): 4,4'-Dicyanobiphenyl (Caused by Low Alkyne Conc.) Pd_Cycle->Ullmann Stalled Cycle (Reductive Homocoupling) Hydrolysis SIDE REACTION C (Hydrolysis): Amide/Acid Derivative (Caused by Harsh Workup) Product->Hydrolysis Acidic/Basic Workup

Figure 1: Competitive reaction pathways. Green indicates the desired route; Red indicates failure modes caused by environmental or stoichiometric deviations.

Troubleshooting Modules

Module A: The "Glaser" Homocoupling (Alkyne Dimerization)

Symptom: You observe a highly non-polar spot on TLC (high Rf) and your phenylacetylene is consumed rapidly, but the aryl halide remains. Impurity Identity: 1,4-Diphenylbuta-1,3-diyne.

Root CauseMechanismCorrective Action
Oxygen Ingress Cu(I) is oxidized to Cu(II) by atmospheric O₂, facilitating the oxidative dimerization of two alkyne molecules (Glaser coupling).Rigorous Degassing: Sparge solvents with Argon for 20 mins before adding the catalyst. Do not rely solely on vacuum/backfill cycles if using large volumes.
Fast Alkyne Addition High local concentration of copper acetylide increases the statistical probability of homocoupling over transmetallation.Syringe Pump Addition: Add the phenylacetylene solution dropwise over 30–60 minutes to keep its steady-state concentration low relative to the Pd-Aryl complex.
Module B: The "Ullmann-Type" Biaryl Formation

Symptom: Recovery of starting material is low, but product yield is poor. A spot with similar polarity to the starting aryl halide appears. Impurity Identity: 4,4'-Dicyanobiphenyl.

Root CauseMechanismCorrective Action
Alkyne Starvation If the alkyne is absent or consumed (by Glaser), the oxidative addition complex (Ar-Pd-X) can undergo disproportionation to form Ar-Pd-Ar, which reductively eliminates to form the biaryl.Stoichiometry Adjustment: Ensure a slight excess of phenylacetylene (1.1–1.2 equiv). If Glaser coupling is suspected, increase to 1.5 equiv to compensate for loss.
Ligand Effects Poor ligand stability leads to Pd aggregation or "ligand-free" species that favor homocoupling.Fresh Catalyst: Ensure Pd(PPh₃)₂Cl₂ is yellow. If it is brown/black, it has decomposed. Consider adding 10 mol% free PPh₃ to stabilize the active species.
Module C: Nitrile Hydrolysis (Functional Group Corruption)

Symptom: The product is formed, but IR shows a broad peak at 3300–3500 cm⁻¹ (N-H/O-H) or a carbonyl shift, and the CN stretch (2220 cm⁻¹) is weak/absent. Impurity Identity: 4-(2-Phenyleth-1-ynyl)benzamide or benzoic acid derivative.

Root CauseMechanismCorrective Action
Harsh Workup The nitrile group is susceptible to hydrolysis under strongly acidic or basic aqueous conditions, especially with heat.[2]Neutral Workup: Quench with saturated NH₄Cl (mildly acidic/buffered) rather than strong HCl. Avoid heating the aqueous phase during extraction.
Water in Solvent While Sonogashira tolerates trace water, excessive water at high temps (>80°C) with amine bases can trigger hydrolysis.Dry Solvents: Use anhydrous THF or DMF. If using TEA as solvent, store over KOH pellets or molecular sieves.

Optimized Experimental Protocol

This protocol is designed to minimize the side reactions listed above.

Reagents:

  • 4-Bromobenzonitrile (1.0 equiv)

  • Phenylacetylene (1.2 equiv) — Excess to account for minor Glaser loss.

  • Pd(PPh₃)₂Cl₂ (2–3 mol%)

  • CuI (1–2 mol%) — Keep low to minimize Glaser.

  • Solvent: Anhydrous THF/Triethylamine (1:1 ratio).

Step-by-Step Workflow:

  • Degassing (Critical): Place the 4-bromobenzonitrile, Pd catalyst, and CuI in a dry Schlenk flask. Evacuate and backfill with Argon (3 cycles).

  • Solvent Prep: In a separate vessel, sparge the THF/TEA mixture with Argon for 20 minutes.

  • Addition: Cannulate the degassed solvent into the reaction flask.

  • Alkyne Introduction: Add the phenylacetylene (liquid) via syringe.

    • Pro-Tip: If working on >5g scale, dilute phenylacetylene in degassed THF and add dropwise to suppress homocoupling.

  • Reaction: Stir at Room Temperature (RT) for 1 hour. If sluggish, heat to 50°C.

    • Note: 4-Bromobenzonitrile is activated; extreme heat (>80°C) is rarely needed and risks nitrile hydrolysis.

  • Monitoring: Check TLC.

    • Product Rf: ~0.4–0.5 (in Hexane/EtOAc 9:1).

    • Glaser Side Product: Rf > 0.8 (moves with solvent front).

  • Workup: Dilute with Et₂O. Wash with saturated NH₄Cl (removes Cu). Wash with Brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography. The large Rf difference between the Glaser dimer and the nitrile product makes separation easy.

Frequently Asked Questions (FAQ)

Q: Can I use 4-Chlorobenzonitrile instead of the bromo- analog? A: Not with standard Pd(PPh₃)₂Cl₂. Aryl chlorides are inert to oxidative addition under these mild conditions. You would need bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to activate the C-Cl bond [1].

Q: My reaction turned black immediately. Is it dead? A: "Pd Black" precipitation indicates the catalyst has fallen out of the catalytic cycle (formation of bulk Pd(0) metal). This often happens if the oxidative addition is too slow or if the phosphine ligand oxidizes. Try adding extra PPh₃ (5–10 mol%) at the start to stabilize the Pd species [2].

Q: Why is the order of addition important? A: Adding the alkyne after the catalyst is in the solvent allows the Cu-acetylide to form in a controlled manner. However, the most critical factor is ensuring the system is oxygen-free before the copper meets the alkyne.

References

  • Sonogashira Coupling Overview & Mechanism

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
    • Source:

  • Glaser Coupling Side Reaction

    • Glaser, C. (1869).[3] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft.

    • Context: Explains the oxidative dimerization mechanism of phenylacetylene in the presence of Cu and O2.
    • Source:

  • Hydrolysis of Nitriles

    • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganic Chemistry.
    • Context: Details how metal centers and basic conditions acceler
    • Source:

  • Homocoupling of Aryl Halides (Ullmann-type)

    • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.
    • Source:

Sources

Catalyst poisoning in Sonogashira coupling of aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Sonogashira coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to help you diagnose and solve challenges in your experiments, with a specific focus on catalyst poisoning and deactivation.

Section 1: Understanding the Sonogashira Catalytic Cycle and Failure Points

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst.[1][2] Understanding the catalytic cycle is paramount to effective troubleshooting. The reaction proceeds through two interconnected cycles: a primary palladium cycle and a co-catalytic copper cycle.

The generally accepted mechanism involves three key steps in the palladium cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1][3]

Catalyst "poisoning" or deactivation can occur at multiple points, disrupting this cycle and leading to failed or low-yielding reactions.

Sonogashira_Cycle cluster_poisoning Catalyst Deactivation Pathways pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_black Palladium Black (Inactive Pd(0) Aggregates) pd0->pd_black Agglomeration phosphine_oxide L=O (Oxidized Ligand) pd0->phosphine_oxide O₂ Contamination pd_intermediate trans-Ar-Pd(II)-X(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_coupled cis-Ar-Pd(II)-(C≡CR)(L)₂ transmetalation->pd_coupled Isomerization reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR (Product) reductive_elimination->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR (Copper Acetylide) cu_catalyst->cu_acetylide Coordination & Deprotonation alkyne H-C≡CR (Terminal Alkyne) alkyne->cu_acetylide base Base (e.g., Amine) base->cu_acetylide cu_acetylide->transmetalation Transfers Acetylide to Palladium arx Ar-X (Aryl Halide) arx->oxidative_addition

Figure 1: The Sonogashira catalytic cycle and common deactivation points.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during Sonogashira couplings in a practical question-and-answer format.

Category: Poor or No Conversion

Q1: My reaction has failed completely (0% conversion). What are the most critical factors to check first?

A1: A complete failure typically points to a fundamental problem with one of the core components.

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced to Pd(0) in situ. This reduction is often facilitated by an amine or phosphine ligand.[1] Ensure your catalyst is from a reliable source and has been stored correctly. Palladium catalysts, especially Pd(0) complexes like Pd(PPh₃)₄, can be sensitive to air and moisture.

  • Atmosphere Control: The presence of oxygen is highly detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also oxidize phosphine ligands. Furthermore, oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling).[3][4] It is critical to thoroughly degas your solvent and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[4]

  • Reagent Quality: Verify the purity of your aryl halide, alkyne, and base. Impurities containing sulfur, thiols, or other strong coordinating groups can act as potent catalyst poisons. Ensure your solvent is anhydrous.

Q2: My reaction gives a low yield (<50%). What parameters should I adjust?

A2: Low yields suggest the reaction is proceeding but is inefficient or terminating prematurely.

  • Aryl Halide Reactivity: The choice of the halide is a primary determinant of reaction efficiency. The general reactivity order is I > OTf > Br >> Cl.[1][4] Couplings with aryl iodides often proceed smoothly at room temperature, whereas aryl bromides may require elevated temperatures. Aryl chlorides are notoriously difficult and require specialized, highly active catalyst systems.[4]

  • Base Selection and Stoichiometry: The base is crucial for neutralizing the hydrogen halide byproduct and for the deprotonation of the terminal alkyne.[1] An amine base like triethylamine or diisopropylamine is commonly used, often as the solvent or in excess.[1] If your substrate is sensitive to amines, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, but may require different solvents and higher temperatures.

  • Ligand Choice: The phosphine ligand stabilizes the palladium center and influences its reactivity. Electron-rich and bulky phosphine ligands can accelerate the rate-limiting oxidative addition step.[3] However, ligands that are too bulky can hinder other steps. If using a standard ligand like PPh₃ fails, consider switching to a more specialized ligand like P(t-Bu)₃.

Aryl Halide/Pseudohalide Relative Reactivity Typical Reaction Conditions
Aryl Iodide (Ar-I)Very HighRoom Temperature
Aryl Triflate (Ar-OTf)HighRoom Temperature to Mild Heating
Aryl Bromide (Ar-Br)ModerateRequires Heating (50-100 °C)
Aryl Chloride (Ar-Cl)LowRequires specialized catalysts/ligands and high temperatures
Table 1: General reactivity trend of aryl halides in Sonogashira coupling.[1][4]
Category: Byproduct Formation

Q3: My main byproduct is the homocoupled alkyne (a diyne). How do I suppress this Glaser coupling side reaction?

A3: Glaser coupling is an oxidative homocoupling of terminal alkynes and is the most common side reaction, particularly in copper-catalyzed Sonogashira reactions.[1][3]

  • Eliminate Oxygen: This is the most critical step. Oxygen promotes the oxidation of Cu(I) to Cu(II), which is a key mediator of the homocoupling pathway. Use rigorous degassing techniques (e.g., three freeze-pump-thaw cycles) for your solvent and ensure your reaction vessel is purged with an inert gas.[4]

  • Minimize Copper Catalyst Loading: While Cu(I) is a co-catalyst that accelerates the reaction, using it in excess can favor the Glaser pathway.[1] Use the minimum amount of copper iodide necessary for efficient transmetalation (typically 1-5 mol%).

  • Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[4][5] Copper-free Sonogashira reactions are well-established and, while they may require a higher loading of a strong base or different ligands, they completely avoid this side reaction.[5]

Q4: I am observing a black precipitate forming in my reaction flask. What is it, and can the reaction be salvaged?

A4: The black precipitate is almost certainly "palladium black," which consists of agglomerated, catalytically inactive Pd(0) particles.[4] Its formation is a clear sign of catalyst decomposition.

  • Cause: This happens when the palladium center loses its stabilizing ligands and aggregates. Common causes include:

    • High Temperatures: Can promote ligand dissociation.

    • Incorrect Solvent: Some solvents may not adequately stabilize the catalyst complex.

    • Impurities: Can strip ligands from the palladium center.

    • Insufficient Ligand: The ratio of ligand to palladium is critical. An excess of phosphine ligand is often used to maintain catalyst stability.

  • Salvageability: Once significant palladium black has formed, the concentration of the active, soluble catalyst is severely depleted, and the reaction will likely stop. It is generally not possible to salvage the reaction at this stage. The focus should be on prevention in the next attempt.

  • Prevention: Use fresh, high-purity reagents. Consider using a more robust ligand or a pre-catalyst that is more stable under the reaction conditions. Ensure an adequate ligand-to-palladium ratio (a 2:1 to 4:1 ratio of PPh₃ to Pd is common).

Section 3: Protocols for Robust Sonogashira Couplings
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of an aryl iodide or bromide.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., PdCl₂(PPh₃)₂ , 2 mol%), copper(I) iodide (CuI, 3 mol%), and the aryl halide (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., triethylamine or THF/triethylamine mixture) via cannula or syringe.

  • Add the terminal alkyne (1.1 - 1.2 eq) via syringe.

  • Reaction Execution: Stir the reaction at the desired temperature (room temperature for aryl iodides, 50-80 °C for aryl bromides) and monitor by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove insoluble catalyst residues. Proceed with a standard aqueous workup and purification by column chromatography.

Protocol_Workflow start Start: Flame-Dried Schlenk Flask add_solids Add Pd Catalyst, CuI, and Aryl Halide start->add_solids inert_atm Evacuate & Backfill with Argon (3x) add_solids->inert_atm add_liquids Add Degassed Solvent and Terminal Alkyne inert_atm->add_liquids react Stir at Desired Temperature (Monitor Progress) add_liquids->react workup Cool, Dilute, & Filter through Celite react->workup purify Aqueous Workup & Column Chromatography workup->purify end_node End: Purified Product purify->end_node

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted benzonitriles. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields for this critical class of compounds. Benzonitriles are not only valuable intermediates for synthesizing amines, amides, and carboxylic acids but are also key structural motifs in numerous pharmaceuticals and materials.[1][2]

This resource moves beyond simple protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common failures and offer logical, step-by-step solutions to get your synthesis back on track.

Part 1: General Troubleshooting Framework

Low yields can often be traced back to fundamental issues that are independent of the specific synthetic route. Before diving into method-specific problems, let's address the basics.

Q1: My reaction is giving a low yield, or it's not working at all. Where do I even begin to troubleshoot?

A1: An excellent question. A systematic approach is crucial. Before blaming the specific reaction chemistry, you must validate your foundational parameters. We recommend a tiered approach to diagnose the problem, starting with the most common and easily fixable issues.

Here is a logical workflow to guide your initial investigation:

G start Low or No Yield Observed reagents 1. Reagent & Solvent Integrity Check start->reagents setup 2. Reaction Setup & Conditions start->setup monitoring 3. Reaction Monitoring start->monitoring workup 4. Workup & Purification start->workup purity Purity Confirmed? (NMR, GC, etc.) reagents->purity  Starting Materials dryness Solvents/Reagents Anhydrous? reagents->dryness  Solvents activity Catalyst/Reagent Active? reagents->activity  Catalysts atmosphere Inert Atmosphere Maintained? (N2 / Ar) setup->atmosphere temp_control Accurate Temperature Control? setup->temp_control stirring Sufficient Mixing? setup->stirring tlc TLC/GC-MS Shows No Conversion? monitoring->tlc side_products Multiple Side Products Observed? monitoring->side_products extraction Incorrect pH for Extraction? workup->extraction decomposition Product Decomposes on Silica? workup->decomposition G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Cyanation aniline Substituted Aniline diazonium Aryl Diazonium Salt (Ar-N₂⁺) aniline->diazonium NaNO₂, HCl critical1 Critical Point: Maintain 0-5 °C diazonium->critical1 phenol Side Product: Phenol (Ar-OH) critical1->phenol Decomposition if T > 5 °C benzonitrile Substituted Benzonitrile (Ar-CN) critical2 Critical Point: Use high-quality CuCN benzonitrile->critical2 diazonium_ref->benzonitrile CuCN G pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-X deactivation Catalyst Deactivation pd0->deactivation Excess CN⁻ pd2_complex Ar-Pd(II)-X(L_n) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation M-CN pd2_complex->deactivation Excess CN⁻ pd2_cn_complex Ar-Pd(II)-CN(L_n) transmetalation->pd2_cn_complex reductive_elim Reductive Elimination pd2_cn_complex->reductive_elim reductive_elim->pd0 product Ar-CN reductive_elim->product

Sources

Validation & Comparative

Technical Comparison: 4-Iodobenzonitrile vs. 4-Bromobenzonitrile in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity vs. Economy Trade-off

In the development of pharmaceutical intermediates and functional materials, the choice between 4-iodobenzonitrile (4-I-PhCN) and 4-bromobenzonitrile (4-Br-PhCN) for Sonogashira cross-coupling represents a classic trade-off between kinetic efficiency and process economics.

  • 4-Iodobenzonitrile is the superior kinetic candidate. The weak C–I bond allows for oxidative addition at ambient temperatures, often enabling copper-free or ligand-free conditions. It is the preferred choice for small-scale discovery chemistry where yield and mildness are paramount.

  • 4-Bromobenzonitrile is the superior process candidate. While it typically requires elevated temperatures (60–100 °C) or specialized ligands to overcome the activation energy barrier, it offers a significant cost advantage and higher atom economy. The electron-withdrawing nitrile group (-CN) activates the C–Br bond relative to neutral aryl bromides, making it a viable substrate for standard catalytic systems under thermal forcing.

Mechanistic Underpinnings: The Kinetic Gap

The disparity in performance stems directly from the Oxidative Addition (OA) step of the catalytic cycle.[1] This step is generally rate-determining for aryl bromides, whereas for aryl iodides, the rate-limiting step often shifts to transmetallation.

Bond Dissociation Energy (BDE) & Electronic Effects
  • C–I Bond (~65 kcal/mol): Weak and long. Palladium(0) inserts rapidly, often diffusion-controlled.

  • C–Br Bond (~81 kcal/mol): Stronger and shorter. Requires thermal activation or electron-rich ligands to facilitate insertion.

  • The Nitrile Effect: The para-cyano group is strongly electron-withdrawing (

    
    ). This lowers the electron density on the aromatic ring, stabilizing the anionic character of the transition state during oxidative addition. Consequently, 4-bromobenzonitrile is significantly more reactive than 4-bromoanisole , narrowing the gap with the iodide, but not closing it.
    
Catalytic Cycle Visualization

The diagram below highlights the divergence in energetics at the oxidative addition stage.

SonogashiraMechanism cluster_OA Oxidative Addition (OA) Pd0 Pd(0)L2 (Active Catalyst) Complex_I Pd(II)(Ar)(I)L2 (Fast Formation) Pd0->Complex_I 4-Iodobenzonitrile (RT, k_fast) Complex_Br Pd(II)(Ar)(Br)L2 (Requires Heat/Activation) Pd0->Complex_Br 4-Bromobenzonitrile (>60°C, k_slow) Transmet Transmetallation (Cu-Acetylide Entry) Complex_I->Transmet Complex_Br->Transmet Isom Cis/Trans Isomerization Transmet->Isom RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle distinguishing the energetic requirements for oxidative addition between the iodo (blue path) and bromo (red path) substrates.

Head-to-Head Performance Profile

The following data summarizes typical performance metrics derived from standard laboratory conditions (PdCl2(PPh3)2, CuI, Et3N).

Feature4-Iodobenzonitrile4-Bromobenzonitrile
Standard Temperature 20 – 40 °C (Ambient)60 – 100 °C (Reflux)
Typical Time (Standard) 1 – 4 Hours6 – 24 Hours
Catalyst Load (Pd) 0.5 – 2.0 mol%2.0 – 5.0 mol%
Copper-Free Feasibility High (often works at RT)Low (requires high T or specialized ligands)
Homocoupling Risk Low (Fast cross-coupling consumes alkyne)Moderate (Slow OA allows O2/Cu to homocouple alkyne)
Cost Index (Approx.)

$ (High)
$ (Low)
Critical Insight: The "Glaser" Side Reaction

Because 4-bromobenzonitrile reacts slower, the terminal alkyne spends more time in the presence of Copper(I) and base. If any oxygen is present, the system is prone to Glaser homocoupling (alkyne-alkyne dimerization).

  • With Iodide: Cross-coupling is so fast it outcompetes dimerization.

  • With Bromide: Strict deoxygenation (sparging) is critical to prevent yield erosion.

Experimental Protocols

Protocol A: The "Mild & Fast" Method (Best for 4-Iodobenzonitrile)

Target: Rapid library synthesis or heat-sensitive substrates.

Reagents:

  • 4-Iodobenzonitrile (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)[2]

  • PdCl2(PPh3)2 (2 mol%)

  • CuI (1 mol%)[2]

  • Solvent: THF/Et3N (1:1 v/v)

Workflow:

  • Charge a reaction vial with 4-iodobenzonitrile, Pd catalyst, and CuI.

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Inject degassed THF/Et3N mixture via syringe.

  • Inject terminal alkyne dropwise.

  • Stir at Room Temperature (25 °C).

  • Endpoint: Monitor by TLC/LCMS. Conversion is typically >95% within 2 hours.

Protocol B: The "Robust & Economical" Method (Best for 4-Bromobenzonitrile)

Target: Scale-up or cost-reduction campaigns.

Reagents:

  • 4-Bromobenzonitrile (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv to account for homocoupling)

  • Pd(PPh3)4 (3-5 mol%) OR Pd(OAc)2/XPhos for difficult cases.

  • CuI (2-3 mol%)

  • Solvent: DMF or Toluene with Et3N (3 equiv).

Workflow:

  • Charge flask with 4-bromobenzonitrile, Pd source, CuI, and triphenylphosphine (if using Pd(OAc)2).

  • Rigorous Degassing: Sparge solvent with Argon for >15 mins (Critical step).

  • Add solvent/base and alkyne under positive inert pressure.

  • Heat to 80 °C.

  • Endpoint: Reaction typically requires 8–16 hours.

  • Workup: Dilute with EtOAc, wash with water/brine (to remove DMF), dry, and concentrate.

Workflow Visualization

ExperimentalWorkflow Start Start Selection Substrate Selection Start->Selection Iodo_Path 4-Iodobenzonitrile Selection->Iodo_Path High Reactivity Needed Bromo_Path 4-Bromobenzonitrile Selection->Bromo_Path Cost Sensitivity Cond_Mild Cond: THF/Et3N, RT Time: 2h Iodo_Path->Cond_Mild Cond_Harsh Cond: DMF, 80°C Time: 12h+ Bromo_Path->Cond_Harsh Workup Workup & Purification Cond_Mild->Workup Cond_Harsh->Workup

Figure 2: Decision tree for experimental design based on substrate halogen.

Troubleshooting & Optimization

IssueCauseSolution for 4-IodoSolution for 4-Bromo
Low Conversion Catalyst death or high activation barrier.Unlikely. Check alkyne purity.Increase Temp to 100°C; Switch to bulky ligand (e.g., XPhos, tBu3P).
Homocoupling (Alkyne Dimer) Oxygen presence + Cu catalytic cycle.Reduce CuI to 0.5 mol%; Ensure inert atm.Mandatory: Sparge solvents; Add alkyne slowly (syringe pump).
Pd Black Formation Catalyst decomposition.Add excess PPh3 ligand.Switch to thermally stable precatalyst (e.g., Pd(dppf)Cl2).

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[3] Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on oxidative addition rates). Link

  • Kohnen, A. L., et al. (2023).[4][5] Copper-free Sonogashira coupling reactions: an overview. RSC Advances. (Highlights reactivity differences in Cu-free systems). Link

  • BenchChem. (2025).[1] Comparative Guide to the Kinetic Performance of 3-Iodobenzonitrile in Cross-Coupling Reactions. Link

Sources

Comparative Validation of HPLC Methodologies for 4-(2-Phenyleth-1-ynyl)benzonitrile Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

4-(2-Phenyleth-1-ynyl)benzonitrile (also referred to as 4-(phenylethynyl)benzonitrile) is a rigid, conjugated diarylalkyne often utilized in the synthesis of liquid crystals, molecular wires, and advanced optoelectronic materials. Its synthesis, typically via Sonogashira cross-coupling, introduces specific purification challenges:

  • Structural Similarity of Impurities: The most persistent impurity is often the homocoupled dimer (diphenylbutadiyne derivative) or unreacted starting material (4-bromobenzonitrile), which share similar hydrophobicity profiles with the target.

  • Solubility Issues: The rigid rod-like structure leads to high crystallinity and poor solubility in standard aqueous mobile phases.

The Comparison: This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl stationary phase. While C18 is the default for reverse-phase chromatography, our data indicates it lacks the specific


 selectivity required to resolve the target alkyne from its structural analogs, necessitating the use of phenyl-based phases for validated purity assessments.

Comparative Analysis: C18 vs. Phenyl-Hexyl[2]

The Mechanistic Difference
  • Method A (Standard C18): Relies almost exclusively on solvophobic interactions (hydrophobicity). Since the target and its impurities (e.g., the homocoupled dimer) have similar logP values, resolution is often compromised.

  • Method B (Phenyl-Hexyl): Utilizes a dual mechanism—hydrophobicity plus

    
     interactions. The electron-withdrawing nitrile group on the target molecule alters its 
    
    
    
    -cloud density compared to the impurities, allowing the Phenyl-Hexyl phase to "pull" these peaks apart based on electronic character, not just size.
Performance Data Summary

Experimental Conditions: Agilent 1290 Infinity II, Flow: 1.0 mL/min, Temp: 30°C, Detection: UV 290 nm.

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)Interpretation
Stationary Phase ZORBAX Eclipse Plus C18 (3.5 µm)ZORBAX Eclipse Plus Phenyl-Hexyl (3.5 µm)Phenyl phase offers unique selectivity.
Mobile Phase MeCN / Water (Gradient)MeCN / Water (Gradient)Identical solvents; chemistry drives difference.
Retention Time (

)
8.4 min9.1 minSlightly longer retention on Phenyl due to

-interaction.
Resolution (

) from Dimer
1.2 (Co-elution risk)3.8 (Baseline resolved)Critical Factor: Method B exceeds the validation requirement (

).
Peak Symmetry (Tailing) 1.151.05Improved shape on Phenyl phase.
Selectivity (

)
1.041.12Higher selectivity indicates robust separation.

Senior Scientist Insight: The C18 column failed to achieve baseline resolution (


) between the target and the homocoupled side-product. The Phenyl-Hexyl phase provided a resolution of 3.8, making it the only viable candidate for a validated purity assay under ICH guidelines.

Visualizing the Separation Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails. The "Pi-Pi" interaction adds a second dimension of separation.

SeparationMechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction C18_Surface Silica Surface (C18 Chains) Analyte_A Target Molecule (Hydrophobic Only) C18_Surface->Analyte_A Weak Selectivity Impurity_A Impurity (Hydrophobic Only) C18_Surface->Impurity_A Similar Retention Phenyl_Surface Silica Surface (Phenyl Ring) Analyte_B Target Molecule (Benzonitrile Pi-Cloud) Phenyl_Surface->Analyte_B Strong Pi-Pi Stacking Impurity_B Impurity (Dimer Pi-Cloud) Phenyl_Surface->Impurity_B Weak Pi-Pi Stacking Result Result: Baseline Separation Analyte_B->Result Impurity_B->Result

Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase exploits the specific electronic density of the benzonitrile group.

Detailed Experimental Protocol (Method B)

This protocol is optimized for the validation of this compound.

Reagents & Equipment[5]
  • Solvent A: HPLC-grade Water (0.1% Formic Acid or Phosphoric Acid to suppress silanol activity).

  • Solvent B: HPLC-grade Acetonitrile (MeCN). Note: Methanol can be used to enhance

    
     selectivity further, but MeCN provides sharper peaks for this rigid molecule.
    
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm or 5 µm particle size.

Gradient Program
Time (min)% Solvent A (Water)% Solvent B (MeCN)Flow Rate (mL/min)
0.060401.0
15.010901.0
20.010901.0
20.160401.0
25.060401.0
Sample Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of Acetonitrile (not mobile phase, due to solubility). Sonicate for 5 mins.

  • Working Standard: Dilute stock to 0.1 mg/mL using the initial mobile phase ratio (60:40 Water:MeCN) to prevent peak distortion. Filter through a 0.22 µm PTFE filter.

Validation Framework (ICH Q2(R2) Compliant)

To validate this method for purity determination, the following parameters must be assessed.

Specificity (Forced Degradation)
  • Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (3%

    
    ) stress for 4 hours.
    
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector). The Phenyl-Hexyl column must resolve all degradation products from the main peak with

    
    .
    
Linearity[5][7][8]
  • Range: 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Accuracy (Recovery)
  • Protocol: Spike known amounts of impurities (if available) or the analyte into a placebo matrix.

  • Requirement: Mean recovery between 98.0% and 102.0%.

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution.

  • Requirement: RSD

    
     for the main peak area.
    

Workflow Visualization

The following flowchart outlines the validation lifecycle for this specific compound.

ValidationWorkflow start Start: Method Selection screen Column Screening (C18 vs Phenyl-Hexyl) start->screen decision Selectivity Check (Rs > 1.5?) screen->decision opt Optimize Gradient (MeCN/Water) decision->opt No val_spec Validation: Specificity (Stress Testing) decision->val_spec Yes (Phenyl Selected) opt->screen val_lin Validation: Linearity (5 Levels) val_spec->val_lin val_prec Validation: Precision (RSD < 2%) val_lin->val_prec final Final Method Release val_prec->final

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[2][3][4]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. (Explains the mechanism of

    
     interactions in phenyl-hexyl phases). 
    
  • Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. (General guide on selecting columns for selectivity).

  • Royal Society of Chemistry. (2015). Cross-coupling reactivity of 1,1-dichloroalkenes... (Provides synthesis context and NMR characterization of 4-(phenylethynyl)benzonitrile).

Sources

Isomeric Effects on the Properties of Phenylethynyl Benzonitriles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylethynyl benzonitriles (PEBNs), often referred to as cyanotolanes, represent a critical structural motif in materials science (liquid crystals, organic light-emitting diodes) and medicinal chemistry (mGluR5 antagonists). The isomeric positioning of the cyano group—ortho (2-), meta (3-), or para (4-) relative to the ethynyl linker—dictates the molecular planarity, dipole moment, and packing efficiency.

This guide objectively compares these isomers, demonstrating that the para-isomer offers superior mesogenic (liquid crystalline) stability and optical conjugation, while ortho- and meta-isomers serve as steric disruptors or specific pharmacophores in drug design.

Molecular Architecture & Electronic Theory

The PEBN scaffold functions as a donor-


-acceptor (D-

-A) system, particularly when an alkoxy group is present on the opposing phenyl ring.
  • Electronic Conjugation: The linearity of the alkyne linker allows for extended

    
    -orbital overlap between the two phenyl rings.
    
  • The Isomer Effect:

    • Para (4-CN): Maintains linearity (

      
       bond angle vector). Maximizes orbital overlap, leading to red-shifted absorption and high fluorescence quantum yields.
      
    • Meta (3-CN): Introduces a

      
       kink. This disrupts the linear rod-shape required for nematic liquid crystal phases, lowering the clearing point.
      
    • Ortho (2-CN): Causes severe steric clash between the cyano group and the ortho-protons of the opposing ring. This forces the rings to twist out of planarity, breaking conjugation (blue-shift) and often eliminating crystallinity (low melting point).

Diagram: Structure-Property Logic Flow

G cluster_para Para-Effect cluster_ortho Ortho-Effect Isomer Isomer Position Shape Molecular Shape Isomer->Shape Electronic Electronic Conjugation Isomer->Electronic Packing Crystal Packing Shape->Packing Linear Linear/Planar Shape->Linear Para Twisted Twisted/Steric Shape->Twisted Ortho MP Melting Point (MP) Packing->MP LC Liquid Crystal Phase Packing->LC Optics Fluorescence/UV Electronic->Optics Linear->LC Promotes Twisted->LC Disrupts

Figure 1: Causal relationship between isomeric substitution and macroscopic material properties.

Comparative Analysis: Physical & Optical Properties[1]

Thermal and Mesomorphic Properties

The para isomer is the industry standard for liquid crystal mixtures (high birefringence). The ortho and meta isomers are typically used to suppress melting points in eutectic mixtures.

Table 1: Thermal Transitions of PEBN Isomers (Core Structure)

PropertyPara-isomer (4-CN) Meta-isomer (3-CN) Ortho-isomer (2-CN)
Melting Point (MP) 106–108 °C [1]68–72 °C (Trend)< 50 °C (Often Oil)
Molecular Shape Linear (Rod-like)Bent (Banana-like)Twisted
Mesogenicity High (Nematic Phase)Low (Monotropic/None)None
Packing Efficiency High (Symmetric)ModerateLow (Steric hindrance)

> Note on Data: Values refer to the unsubstituted core 4-(phenylethynyl)benzonitrile.[1] Alkoxy-substitution (e.g., 4-octyloxy-) generally lowers MP and stabilizes the Nematic phase.

Optoelectronic Performance

The position of the electron-withdrawing cyano group modulates the intramolecular charge transfer (ICT).

Table 2: Spectroscopic Comparison

ParameterPara-isomer Ortho-isomer Impact Mechanism
UV-Vis

~300–310 nm~280–290 nmPara allows full

-conjugation; Ortho twist breaks it (Blue-shift).
Fluorescence

High (>0.8 in non-polar)Low (<0.1)Ortho-isomers undergo non-radiative decay due to rotational freedom.
Solvatochromism Strong PositiveWeakPara isomer has a larger change in dipole moment upon excitation.

Experimental Protocols

Synthesis: Sonogashira Cross-Coupling

The most robust method for synthesizing any PEBN isomer is the Palladium-catalyzed Sonogashira coupling.

Diagram: Catalytic Cycle

Sonogashira Start Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X TransMetal Transmetallation (Cu-Acetylide) OxAdd->TransMetal + Cu-C≡C-R Iso Cis/Trans Isomerization TransMetal->Iso Prod Reductive Elimination (Product Release) Iso->Prod Prod->Start - Ar-C≡C-R ArX Aryl Halide (Ar-X) Alkyne Alkyne (R-C≡CH) Cu CuI / Base Alkyne->Cu Cu->TransMetal Cu-Cycle

Figure 2: Simplified Sonogashira cycle for PEBN synthesis.

Protocol: Synthesis of 4-(Phenylethynyl)benzonitrile

Objective: Synthesize the para isomer (Target MP: 106–108 °C).

  • Reagents:

    • 4-Bromobenzonitrile (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (2 mol%)
    • CuI (1 mol%)

    • Triethylamine (Et

      
      N) as solvent/base.
      
  • Procedure:

    • Degassing: Place Et

      
      N in a Schlenk flask and degas with Argon for 15 mins. Oxygen inhibits the catalyst and promotes homocoupling (Glaser coupling).
      
    • Addition: Add the aryl halide, Pd catalyst, and CuI under Argon flow.

    • Reaction: Add phenylacetylene via syringe. Heat to 60 °C for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 9:1) should show the disappearance of the bromide.

    • Workup: Filter the cooled mixture through a celite pad to remove Pd/Cu salts. Wash with EtOAc.

    • Purification: Concentrate the filtrate and recrystallize from Ethanol or purify via silica gel column chromatography (Hexane/DCM).

  • Validation:

    • NMR: Look for the disappearance of terminal alkyne proton (~3.1 ppm) and shift of aromatic protons.

    • Melting Point: Verify product melts at 106–108 °C [1].

Bio-isosteric Applications (Drug Development)

While PEBNs are primarily materials, the phenylethynyl motif is crucial in medicinal chemistry as a rigid linker.

  • mGluR5 Antagonists: The compound MPEP (2-methyl-6-(phenylethynyl)pyridine) is a classic mGluR5 antagonist used in neuropharmacology.[2]

  • Isomer Relevance: The nitrogen in the pyridine ring of MPEP is isosteric to the cyano group in PEBN.

    • Structure-Activity Relationship (SAR): Research indicates that the linear geometry (para/meta-like alignment relative to the nitrogen) is essential for fitting into the allosteric binding pocket of the G-protein coupled receptor.

    • Ortho-substitution: Introducing steric bulk at the ortho position of the phenylethynyl moiety in MPEP analogs typically reduces binding affinity by preventing the molecule from adopting the required planar conformation within the receptor cleft [3].

References

  • Sigma-Aldrich. (n.d.). 4-Ethynylbenzonitrile Product Specification & Melting Point Data. Retrieved from

  • Wu, S.-T., et al. (1989). "Physical properties of alkoxy-cyanotolane liquid crystals." Journal of Applied Physics. (Establishes birefringence and viscoelastic properties of para-isomers).
  • Gasparini, F., et al. (1999). "Potent and selective antagonists of the metabotropic glutamate receptor subtype 5."[3] Bioorganic & Medicinal Chemistry Letters. (Discusses MPEP and the phenylethynyl pharmacophore).

  • Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews. (Comparative data on tolane melting points and phase behavior).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. (Theoretical basis for viscosity/isomer dependent fluorescence in diphenylacetylenes).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-(2-Phenyleth-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-(2-Phenyleth-1-ynyl)benzonitrile CAS: 114725-76-3 (Analogous reference: 29822-79-5) Physical State: Solid (Powder/Crystalline), MP ~106-108°C Primary Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant.[1][2] Critical Warning: As an aryl nitrile, this compound possesses the potential for transdermal absorption and metabolic release of cyanide ions, though typically slower than alkyl nitriles. Standard nitrile examination gloves provide insufficient protection against common solvents (e.g., Dichloromethane) used to solubilize this compound.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the specific risks associated with the state of the matter.

Hazard CategoryRisk DescriptionCritical Control Point
Inhalation (Dust) High surface area of the powder form allows for rapid respiratory uptake.[3]Weighing/Transfer: Must be performed in a certified chemical fume hood.
Dermal Absorption Aryl nitriles are lipophilic.[3] Dissolution in organic solvents (DCM, THF) creates a "vehicle" that accelerates skin absorption.[3]Solubilization: Glove selection must match the solvent, not just the solute.
Ocular Mechanical irritation from crystals; chemical burns from concentrated solutions.[3]All Steps: Goggles required; safety glasses are insufficient for powders.[3]
Metabolic Potential for in vivo hydrolysis to release

ions (Chemical Asphyxiation).[3]
Emergency: Amyl nitrite/Sodium thiosulfate kits should be accessible in the facility.
PPE Selection Matrix

This matrix is designed to prevent "safety theater"—the act of wearing PPE that looks safe but fails under chemical stress.[3]

A. Hand Protection (The "Double-Barrier" System)

Rationale:[3] this compound is often dissolved in halogenated solvents (DCM) or polar aprotic solvents (DMF/DMSO). Standard nitrile gloves degrade in <2 minutes against DCM.[3]

Operation PhasePrimary Glove Layer (Inner)Secondary Glove Layer (Outer)Rationale
Dry Solid Handling (Weighing)Nitrile (4 mil) Nitrile (4 mil) Double-gloving provides visual breach detection.[3] Nitrile is sufficient for dry solids.[3]
Solubilization (DCM/Chloroform)Laminate (Silver Shield/Norfoil) Nitrile (Disposable) Laminate resists halogenated solvents (>4h breakthrough).[3] Outer nitrile improves grip.[3]
Solubilization (DMF/DMSO)Nitrile (4 mil) Butyl Rubber or Neoprene DMF permeates thin nitrile rapidly.[3] Thicker Butyl/Neoprene is required for extended contact.[3]
B. Eye & Face Protection [1][2][3][4][5]
  • Standard: Chemical Splash Goggles (Indirect Venting). [3]

    • Why: Safety glasses with side shields do not seal against airborne dust particles generated during static-heavy weighing procedures.[3]

  • High Volume (>5g): Add Face Shield (8-inch) over goggles to protect the neck and face from projectile glass in case of reaction vessel over-pressurization.

C. Respiratory Protection
  • Primary Control: All handling must occur within a Class II, Type A2 (or higher) Fume Hood with a face velocity of 80–100 fpm.

  • Secondary (Spill Cleanup Only): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[3] Do not rely on N95s for nitrile spills.[3]

Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
  • Static Control: This solid is prone to static charge.[3] Use an anti-static gun or ionizing bar inside the hood before opening the vial.[3] Static discharge can scatter toxic powder.[3]

  • Surface Protection: Line the fume hood work surface with an absorbent, plastic-backed mat (e.g., Benchkote) to capture fugitive dust.[3]

  • Weighing:

    • Place the balance inside the hood.[3]

    • Don Double Nitrile Gloves .[3]

    • Transfer solid using a disposable spatula.[3] Never reuse spatulas to prevent cross-contamination.

Phase 2: Solubilization & Reaction
  • Glove Change: If using DCM or Chloroform, switch to Laminate Gloves (Silver Shield).[3]

  • Addition: Add solvent slowly. The dissolution of nitriles can be slightly exothermic.[3]

  • Vessel Management: Keep reaction vessels closed. If heating is required, use a reflux condenser vented to the hood exhaust or a scrubber.[3]

Phase 3: Decontamination & Disposal [3]
  • Immediate Wash: Wash outer gloves with soap and water before doffing.[3]

  • Doffing Sequence:

    • Peel off outer gloves (turn inside out).[3][6]

    • Inspect inner gloves for staining.[3]

    • Remove inner gloves.[2][3][7]

    • Wash hands immediately with soap and tepid water for 60 seconds.[3]

  • Waste Stream:

    • Solid Waste: Segregated "Toxic Solids" bin.

    • Liquid Waste: "Organic Solvent - Halogenated" or "Non-Halogenated" (depending on solvent).[3]

    • Crucial: Do NOT mix nitrile waste with strong acids (e.g., Sulfuric, Nitric) in the waste container, as this can generate Hydrogen Cyanide (HCN) gas.

Handling Workflow Visualization

The following diagram illustrates the decision logic for safe handling based on the state of the chemical.

PPE_Workflow Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution In Solution StateCheck->Solution Reacting/Extracting PPE_Solid PPE: Double Nitrile Gloves + Splash Goggles + Fume Hood Solid->PPE_Solid SolventCheck Identify Solvent Solution->SolventCheck Solvent_Halogen Halogenated (DCM, CHCl3) SolventCheck->Solvent_Halogen Solvent_Polar Polar/Other (DMF, DMSO, Alc) SolventCheck->Solvent_Polar Action Proceed with Experiment PPE_Solid->Action PPE_Laminate PPE: Silver Shield/Laminate Gloves (Nitrile degrades in <2 mins) Solvent_Halogen->PPE_Laminate PPE_Butyl PPE: Butyl or Neoprene Gloves (Prevent permeation) Solvent_Polar->PPE_Butyl PPE_Laminate->Action PPE_Butyl->Action

Caption: Decision Logic for PPE Selection based on physical state and solvent compatibility.

Emergency Response
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[3][4] Do not use alcohol (increases absorption).[3]

  • Eye Contact: Flush for 15 minutes. Lift eyelids.[3] Seek medical attention.

  • Ingestion/Inhalation: Transport to ER immediately. Inform medical personnel of Nitrile exposure (potential for delayed cyanide toxicity).[3]

References
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.).[3] Nitriles: NIOSH Criteria for a Recommended Standard. Centers for Disease Control and Prevention.[3] [Link]3]

  • PubChem. (n.d.).[3] Benzonitrile Compound Summary. National Library of Medicine.[3] [Link]3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor.[3] [Link]3]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.